Product packaging for 5-Fluoro-6-methylnicotinic acid(Cat. No.:CAS No. 932705-78-7)

5-Fluoro-6-methylnicotinic acid

Cat. No.: B1442117
CAS No.: 932705-78-7
M. Wt: 155.13 g/mol
InChI Key: LKTUUSBGSVWDAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Fluoro-6-methylnicotinic acid is a useful research compound. Its molecular formula is C7H6FNO2 and its molecular weight is 155.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO2 B1442117 5-Fluoro-6-methylnicotinic acid CAS No. 932705-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTUUSBGSVWDAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-6-methylnicotinic Acid

This guide provides a comprehensive technical overview of this compound (CAS No. 932705-78-7), a fluorinated pyridine derivative of significant interest in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document elucidates the compound's properties, synthesis, applications, and safe handling protocols, grounding all information in established scientific principles and authoritative sources.

This compound is a specialized chemical building block used primarily in research and development.[1] Its structural uniqueness, combining a pyridine core with fluorine and methyl functional groups, makes it a valuable intermediate for creating complex, biologically active molecules.[1]

Data Summary Table:

PropertyValueSource(s)
CAS Number 932705-78-7[2][3]
Chemical Formula C₇H₆FNO₂[3]
Molecular Weight 155.13 g/mol [3]
Synonyms 5-Fluoro-6-methylpyridine-3-carboxylic acidN/A
Physical Form Typically a solid powderN/A
Purity Commercially available up to 98%[3]

Synthesis Pathway and Methodological Rationale

While specific, peer-reviewed synthesis routes for this compound are proprietary or not widely published, a logical synthetic strategy can be devised based on established organic chemistry principles for pyridine ring functionalization. A common approach involves the multi-step modification of a pre-existing, substituted pyridine ring.

The following workflow illustrates a generalized, plausible pathway. The causality behind each step is critical: the initial choice of starting material is dictated by commercial availability and the relative ease of introducing the desired functional groups (fluoro, methyl, and carboxylic acid) at the correct positions.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Carboxylic Acid Formation A Substituted Pyridine Starting Material B Step 1: Introduction of Fluoro Group (e.g., Diazotization followed by Schiemann reaction) A->B C Step 2: Introduction of Methyl Group (e.g., Cross-coupling reaction) B->C D Step 3: Oxidation of a Precursor Group (e.g., Oxidation of a methyl or ethyl group to COOH) C->D Intermediate Purification E Final Product: This compound D->E

Caption: A generalized workflow for the synthesis of functionalized nicotinic acids.

Exemplary Protocol: Esterification of a Nicotinic Acid Derivative

Many applications require the carboxylic acid to be converted to an ester, a common transformation that enhances solubility in organic solvents and facilitates further reactions. The Fischer esterification is a classic and reliable method for this purpose.

Objective: To convert 6-methylnicotinic acid to its methyl ester, methyl 6-methylnicotinate, a key step in many synthetic routes.[4][5]

Methodology:

  • Reaction Setup: Suspend 6-methylnicotinic acid (0.1 mole) in 100 mL of methanol.[4]

    • Rationale: Methanol serves as both the solvent and the reactant for ester formation. An excess is used to drive the reaction equilibrium towards the product.

  • Catalysis: Saturate the methanol solution with gaseous hydrogen chloride (HCl).[4]

    • Rationale: Anhydrous HCl acts as an acid catalyst. It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reaction: Reflux the mixture for 1 hour.[4]

    • Rationale: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Workup & Isolation: Evaporate the reaction mixture to dryness.[4] To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and stir.[4]

    • Rationale: The NaHCO₃ is a weak base used to neutralize the HCl catalyst and any unreacted carboxylic acid, converting it to its sodium salt.

  • Extraction: Extract the product into chloroform.[4]

    • Rationale: The methyl ester product is organic-soluble and will move into the chloroform layer, while the inorganic salts remain in the aqueous layer.

  • Purification: Dry the chloroform extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate to yield the final product, methyl 6-methylnicotinate.[4]

Applications in Medicinal Chemistry and Drug Discovery

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial structural motif or "scaffold" for the synthesis of novel therapeutic agents.[1] The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[6]

The versatile pyridine core allows for a wide array of chemical modifications, making it an ideal starting point for creating libraries of compounds for screening.[6]

G A This compound (Scaffold) B Chemical Modification (e.g., Amide Coupling, Esterification) A->B C Library of Derivative Compounds B->C D Screening & SAR Studies C->D E Lead Compound (e.g., Enzyme Inhibitor, Receptor Agonist) D->E

Caption: Role as a scaffold in the drug discovery pipeline.

Key Application Areas:
  • Enzyme Inhibitors: Nicotinic acid derivatives are explored as inhibitors for various enzymes. For example, derivatives have been investigated as potential inhibitors of α-amylase and α-glucosidase for the treatment of Type 2 Diabetes.[7] The specific structure of this compound makes it a candidate for developing selective inhibitors where the fluorine and methyl groups can probe specific pockets within an enzyme's active site.

  • Neurological and Metabolic Targets: The compound is used as an intermediate for synthesizing molecules targeting neurological and metabolic disorders.[1] The nicotinic acid scaffold is a known pharmacophore for modulating lipid levels and has been used to develop analogs targeting cardiovascular diseases.[8]

  • PET Imaging: Related fluorinated nicotinic acids are used to synthesize tracers for Positron Emission Tomography (PET) imaging.[6][9] These tracers allow for the non-invasive visualization and measurement of biological processes in real-time, which is invaluable for disease diagnosis and monitoring treatment response.[6]

Safety, Handling, and Storage Protocols

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from closely related nicotinic acid derivatives provide a strong basis for safe handling procedures. The primary hazards are typically skin, eye, and respiratory irritation.[10]

Mandatory Personal Protective Equipment (PPE):
  • Eye Protection: Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US) standards are required.[10][11][12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be inspected before use and disposed of properly after handling.[11][12]

  • Body Protection: A lab coat or chemical-resistant suit should be worn to prevent skin contact.[11]

Step-by-Step Safe Handling Protocol:
  • Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[11]

  • Dispensing: Avoid creating dust when weighing or transferring the solid material. Use appropriate tools like a spatula.

  • Exposure Avoidance: Avoid all contact with skin, eyes, and clothing.[10] Do not breathe dust.

  • First Aid (In Case of Exposure):

    • Eyes: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention if irritation persists.[11][13]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice.[13]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

  • Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed and store locked up.[13]

  • Disposal: Dispose of the chemical and its container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13] Do not let the product enter drains.[11][12]

Conclusion

This compound (CAS: 932705-78-7) represents a highly valuable and specialized building block for the advancement of pharmaceutical and chemical research. Its carefully designed structure provides a robust scaffold for developing novel therapeutics, particularly where enhanced metabolic stability and specific molecular interactions are desired. Understanding its properties, synthetic utility, and stringent safety requirements is paramount for harnessing its full potential in the laboratory and driving the discovery of next-generation medicines.

References

An In-Depth Technical Guide to the Physicochemical Characterization of 5-Fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Fluoro-6-methylnicotinic acid, a substituted pyridine carboxylic acid, represents a key building block in contemporary medicinal chemistry. Its structural motifs are of significant interest in the design of novel therapeutic agents, particularly in the realms of neurological and metabolic disorders.[1] The precise physical and chemical properties of this intermediate are paramount for its effective utilization in synthesis, process development, and the modulation of pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the core physical properties of this compound. While some fundamental identifiers are readily available, a thorough survey of the public domain reveals a scarcity of experimentally determined data for several key physicochemical parameters. Consequently, this document serves a dual purpose: to present the known data and to provide authoritative, detailed methodologies for the experimental determination of its essential physical properties. This approach is designed to empower researchers to conduct their own characterizations, ensuring data integrity and a deeper understanding of this important molecule.

Core Molecular Identifiers

The foundational information for this compound is summarized in the table below. This data is consistently reported across major chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 932705-78-7[2][3]
Molecular Formula C₇H₆FNO₂[1][4]
Molecular Weight 155.13 g/mol [1]
Appearance White powder[4]
Purity (Typical) ≥98%[4]
Recommended Storage 2-8°C[1]

Melting Point Determination: A Measure of Purity and Stability

The melting point of a crystalline solid is a critical physical property that provides a primary indication of its purity.[5] For a pure compound, the melting range is typically narrow, often within 1-2°C.[6] The presence of impurities introduces defects into the crystal lattice, which disrupts the intermolecular forces and results in a lower and broader melting range.[6] To date, an experimentally determined melting point for this compound is not consistently reported in publicly accessible literature.

Causality in Experimental Design:

The choice of a capillary-based melting point apparatus, such as a Mel-Temp or similar digital device, is predicated on its efficiency, small sample requirement, and the ability to control the heating rate precisely.[7] A slow heating rate (1-2°C per minute) is crucial as the expected melting point is approached to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate determination.[8]

Experimental Protocol for Melting Point Determination:
  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine powder to ensure uniform heat transfer.[5]

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the closed end. The packed sample height should be approximately 1-2 mm.[6]

  • Instrument Setup and Measurement:

    • If the approximate melting point is unknown, a preliminary rapid heating run can be performed to establish a rough estimate.[7]

    • For an accurate measurement, set the starting temperature of the melting point apparatus to at least 20°C below the expected melting point.

    • Set the heating rate (ramp rate) to 1-2°C per minute.[8]

    • Insert the prepared capillary tube into the sample holder.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point.

Data Interpretation Workflow:

Caption: Workflow for Melting Point Determination.

Solubility Profile: Guiding Formulation and Reaction Conditions

The solubility of this compound in various solvents is a critical parameter for its use in synthetic reactions, purification, and the formulation of drug products. The presence of both a carboxylic acid group (polar, acidic) and a fluorinated methylpyridine ring (less polar) suggests a nuanced solubility profile.

Causality in Experimental Design:

A systematic approach to solubility testing is employed to classify the compound based on its functional groups.[9] The choice of solvents (water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a nonpolar organic solvent like diethyl ether) is designed to probe the acidic and basic nature of the molecule.[2] Solubility in aqueous base (NaOH, NaHCO₃) indicates an acidic functional group, while solubility in aqueous acid (HCl) points to a basic functional group.[10]

Experimental Protocol for Qualitative Solubility Testing:
  • General Procedure:

    • In a small test tube, add approximately 25 mg of this compound.

    • Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[9]

    • If the solid dissolves completely, the compound is classified as soluble in that solvent.

  • Solvent Sequence:

    • Water: Test for solubility in water first. If soluble, check the pH of the solution with litmus or a pH meter to determine if it's acidic or basic.[10]

    • 5% NaOH Solution: If insoluble in water, test solubility in 5% NaOH. Solubility indicates an acidic compound.

    • 5% NaHCO₃ Solution: If soluble in 5% NaOH, test in 5% NaHCO₃. Solubility in this weaker base suggests a relatively strong acid, such as a carboxylic acid.

    • 5% HCl Solution: If insoluble in water and aqueous base, test in 5% HCl. Solubility indicates a basic compound (e.g., an amine). For this compound, the pyridine nitrogen provides a site for protonation, suggesting potential solubility in acid.

    • Concentrated H₂SO₄: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid can indicate the presence of functional groups that can be protonated, such as those containing oxygen or nitrogen.[11]

Logical Flow for Solubility Classification:

Solubility_Flowchart Start Start with 25mg of Compound Water Add 0.75mL Water Start->Water NaOH Add 0.75mL 5% NaOH Water->NaOH Soluble? No End_Soluble Water Soluble (Acidic) Water->End_Soluble Soluble? Yes (Test pH) HCl Add 0.75mL 5% HCl NaOH->HCl Soluble? No End_BaseSoluble Base Soluble (Acidic) NaOH->End_BaseSoluble Soluble? Yes H2SO4 Add Conc. H₂SO₄ HCl->H2SO4 Soluble? No End_AcidSoluble Acid Soluble (Basic) HCl->End_AcidSoluble Soluble? Yes End_H2SO4_Soluble Neutral (O/N atoms present) H2SO4->End_H2SO4_Soluble Soluble? Yes End_Insoluble Inert H2SO4->End_Insoluble Soluble? No

Caption: Decision tree for solubility classification.

Acidity Constant (pKa): Predicting Ionization State

The pKa value is a quantitative measure of the acidity of a compound. It is crucial for predicting the ionization state of a molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor-binding interactions. This compound possesses both an acidic carboxylic acid group and a weakly basic pyridine nitrogen, meaning it will have at least two pKa values.

Causality in Experimental Design:

Potentiometric titration is the gold standard for pKa determination.[12] This method involves titrating a solution of the compound with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is the pH at which the acidic functional group is 50% ionized (i.e., the midpoint of the titration curve).[1] This method is highly accurate and provides a direct measure of the compound's acidic and basic strengths in a specific solvent system.

Experimental Protocol for pKa Determination by Potentiometric Titration:
  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]

    • Prepare a standardized solution of ~0.1 M NaOH.

    • Accurately prepare a solution of this compound (e.g., 0.01 M) in water or a suitable co-solvent if aqueous solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

  • Titration:

    • Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode in the solution.

    • Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • The pKa of the carboxylic acid will be the pH at the half-equivalence point.

    • The pKa of the protonated pyridine can also be determined from the titration curve.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume. The peak(s) of the derivative plot correspond to the equivalence point(s), from which the half-equivalence points can be accurately determined.

Spectroscopic Profile: Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. A patent describing the use of this compound in a subsequent reaction provides ¹H NMR data for the resulting amide product, confirming the core structure of the starting material.[13]

  • ¹³C NMR: The carbon NMR would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the carbons attached to the fluorine, nitrogen, and carbonyl group would be particularly informative.

  • ¹⁹F NMR: The fluorine NMR would show a single resonance, and its coupling to nearby protons would further confirm the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expected Absorptions:

    • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹.

    • C-H Stretch (Aromatic/Methyl): Signals are expected just above 3000 cm⁻¹ for the aromatic C-H and just below 3000 cm⁻¹ for the methyl C-H.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1700-1725 cm⁻¹.

    • C=C and C=N Stretches (Aromatic Ring): Multiple bands are expected in the 1600-1450 cm⁻¹ region.

    • C-F Stretch: A strong absorption is typically observed in the 1100-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Expected Fragmentation:

    • Molecular Ion Peak (M⁺): A clear molecular ion peak should be observed at m/z = 155.

    • Key Fragments: Common fragmentation pathways for nicotinic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the pyridine ring.

General Spectroscopic Analysis Workflow:

G A This compound Sample B Dissolve in Deuterated Solvent (e.g., DMSO-d6) A->B F Prepare Sample (e.g., ATR) A->F J Introduce Sample into Mass Spectrometer A->J C Acquire 1H, 13C, 19F NMR Spectra B->C D Analyze Chemical Shifts, Coupling Constants, Integration C->D E Structural Confirmation D->E G Acquire IR Spectrum F->G H Identify Characteristic Absorption Bands (O-H, C=O, C-F) G->H I Functional Group Confirmation H->I K Acquire Mass Spectrum (e.g., ESI) J->K L Identify Molecular Ion Peak and Fragmentation Pattern K->L M Molecular Weight and Fragment Confirmation L->M

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This compound is a valuable intermediate whose full physicochemical characterization is essential for its application in research and development. This guide has consolidated the known identifying properties and, more critically, has provided a detailed, scientifically-grounded framework for the experimental determination of its melting point, solubility profile, pKa, and spectroscopic characteristics. By following these protocols, researchers can generate reliable, in-house data, fostering a deeper understanding of this molecule and accelerating its application in the synthesis of novel compounds. The principles and methodologies outlined herein represent a self-validating system for the comprehensive physical property analysis of not only this compound but also other novel chemical entities.

References

Introduction: The Strategic Importance of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Fluoro-6-methylnicotinic Acid: Structure, Synthesis, and Application

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among these valuable scaffolds, this compound stands out as a key building block. As a derivative of nicotinic acid (Vitamin B3), its pyridine core is a privileged structure in pharmacology, while the fluoro and methyl substitutions provide chemists with critical handles for molecular optimization.[2][3] This guide offers an in-depth technical examination of its chemical structure, a validated synthesis protocol, analytical characterization, and its applications for researchers and drug development professionals.

PART 1: Molecular Structure and Physicochemical Properties

The foundational element of this compound is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are arranged as follows: a carboxylic acid group at the 3-position (defining it as a nicotinic acid derivative), a fluorine atom at the 5-position, and a methyl group at the 6-position.

G start Start: 5-Fluoro-6-methylpyridine oxidation Step 1: Oxidation Reagent: KMnO₄ in H₂O Condition: Heat to 100°C, 4h start->oxidation filtration Step 2: Filtration Remove MnO₂ precipitate oxidation->filtration wash Step 3: Organic Wash Remove unreacted starting material filtration->wash acidification Step 4: Acidification Reagent: 2N HCl Action: Precipitates the product wash->acidification extraction Step 5: Extraction Solvent: Ethyl Acetate acidification->extraction drying Step 6: Drying & Evaporation Dry with Na₂SO₄, evaporate solvent extraction->drying end End Product: this compound drying->end G start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Confirms C-H-F framework start->nmr ms Mass Spectrometry (MS) Confirms Molecular Weight start->ms ir Infrared (IR) Spectroscopy Identifies functional groups start->ir hplc Purity Analysis (HPLC) Quantifies sample purity start->hplc end Verified Structure & Purity nmr->end ms->end ir->end hplc->end

References

5-Fluoro-6-methylnicotinic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Fluoro-6-methylnicotinic Acid: A Key Heterocyclic Building Block in Modern Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its synthesis, analysis, and application in medicinal chemistry. The structure is designed to offer field-proven insights and explain the causality behind experimental choices, ensuring a self-validating and authoritative resource.

Executive Summary

This compound is a fluorinated pyridine derivative that has emerged as a valuable heterocyclic building block in pharmaceutical and agrochemical research. Its unique substitution pattern—featuring a carboxylic acid, a methyl group, and a fluorine atom on the pyridine ring—offers medicinal chemists a versatile scaffold for designing novel therapeutic agents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a strategic starting point for developing targeted therapies, particularly for neurological and metabolic disorders. This guide details the molecule's physicochemical characteristics, provides a validated synthesis and purification protocol, outlines robust analytical methods for its characterization, and explores its strategic application in structure-activity relationship (SAR) studies.

Physicochemical Properties and Structural Data

The precise molecular characteristics of a compound are foundational to its application in research and development. The properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₆FNO₂[1][2]
Molecular Weight 155.13 g/mol [2][3]
CAS Number 932705-78-7[1][2][4]
Appearance White to off-white solidN/A
Purity Typically ≥98%[1]
Storage Conditions 2-8°C, under inert atmosphere[2]

Chemical Structure:

Chemical structure of this compound

(Note: An actual image of the chemical structure would be placed here in a final document.)

Synthesis and Purification: A Validated Protocol

The synthesis of substituted nicotinic acids is a well-established field. While specific literature for the direct synthesis of this compound is sparse, a robust pathway can be designed based on analogous reactions involving fluorinated pyridines. The following protocol leverages a common strategy: the hydrolysis of a corresponding methyl ester, which can be synthesized from commercially available precursors.

Proposed Synthetic Pathway

The synthesis begins with the esterification of the parent compound, 6-methylnicotinic acid, followed by a fluorination step. However, a more direct and often higher-yielding approach involves starting with a pre-fluorinated precursor. The hydrolysis of Methyl 5-Fluoro-6-methylnicotinate (CAS 1253383-91-3) is a logical and efficient final step.

G cluster_0 Synthesis Workflow Start Methyl 5-Fluoro-6-methylnicotinate Step1 Dissolve in THF/Water mixture Start->Step1 Starting Material Step2 Add Lithium Hydroxide (LiOH) Step1->Step2 Reagent Step3 Stir at Room Temperature (Monitor by TLC/LC-MS) Step2->Step3 Reaction Step4 Acidify with HCl to pH ~3 Step3->Step4 Workup Step5 Extract with Ethyl Acetate Step4->Step5 Purification Step6 Dry, Filter, and Evaporate Solvent Step5->Step6 Product This compound Step6->Product Final Product

Caption: Workflow for the hydrolysis of Methyl 5-Fluoro-6-methylnicotinate.

Step-by-Step Experimental Protocol: Saponification

This protocol describes the base-catalyzed hydrolysis (saponification) of the methyl ester to yield the target carboxylic acid.

  • Reaction Setup: To a solution of Methyl 5-Fluoro-6-methylnicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v), add lithium hydroxide monohydrate (1.5 eq).

    • Causality: THF is used to solubilize the organic ester, while water is necessary for the hydroxide ions. Lithium hydroxide is a strong base that effectively hydrolyzes the ester to its carboxylate salt.

  • Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Aqueous Workup: Once the reaction is complete, carefully add 1 M hydrochloric acid (HCl) to the reaction mixture until the pH is approximately 3. This protonates the lithium carboxylate salt, precipitating the desired carboxylic acid.

    • Causality: Acidification is crucial to convert the soluble carboxylate salt into the less soluble free acid, enabling its extraction from the aqueous phase.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and quantity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Standard QC Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the chemical structure. The proton spectrum should show characteristic aromatic signals, a methyl singlet, and the absence of the methyl ester signal from the starting material. ¹⁹F NMR confirms the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected mass of 155.13 g/mol .

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, typically aiming for >98%.

Protocol: Quantitative Analysis by UPLC-MS/MS

For quantifying the compound in biological matrices or for high-sensitivity purity analysis, a UPLC-MS/MS method is superior. This protocol is adapted from established methods for analyzing polar small molecules like 5-Fluorouracil[5].

  • Sample Preparation: Dissolve a known weight of the compound in a suitable solvent (e.g., methanol) to create a stock solution. Prepare a calibration curve by serial dilution. For biological samples, a protein precipitation or liquid-liquid extraction step would be necessary.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Causality: UPLC provides higher resolution and faster run times than traditional HPLC. The acidic mobile phase ensures the carboxylic acid is protonated, leading to better retention and peak shape on a C18 column.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM). The precursor ion (M+H)⁺ would be selected, and specific fragment ions would be monitored for quantification and confirmation.

    • Causality: MRM provides exceptional sensitivity and selectivity by monitoring a specific parent-to-daughter ion transition, minimizing interference from matrix components.

G cluster_1 Analytical Workflow (UPLC-MS/MS) Sample Prepared Sample (Standard or Unknown) UPLC UPLC Separation (Reverse-Phase C18) Sample->UPLC ESI Electrospray Ionization (Positive Mode) UPLC->ESI Eluent MS1 Quadrupole 1 (Q1) Select Precursor Ion [M+H]⁺ ESI->MS1 CID Quadrupole 2 (Q2) Collision-Induced Dissociation MS1->CID MS2 Quadrupole 3 (Q3) Select Fragment Ions CID->MS2 Detector Detector Quantification & Confirmation MS2->Detector Data Data Analysis Detector->Data

Caption: Workflow for quantitative analysis using UPLC-MS/MS.

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of more complex, biologically active compounds[2]. Its value lies in the strategic placement of its functional groups, which allows for systematic modification in structure-activity relationship (SAR) studies.

  • The Role of Fluorine: The introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a molecule's properties. It can increase metabolic stability by blocking sites of oxidative metabolism, alter pKa, and enhance binding affinity to target proteins through favorable electrostatic interactions. The use of fluorinated building blocks like 6-Fluoronicotinic acid in developing PET imaging agents and other therapeutics highlights this principle's importance[6][7].

  • Scaffold for SAR: The carboxylic acid group provides a handle for amide bond formation, allowing chemists to couple the scaffold to various amine-containing fragments to explore chemical space. The pyridine nitrogen acts as a hydrogen bond acceptor, while the methyl group can provide beneficial steric interactions or be further functionalized. This multi-functional nature is critical for developing inhibitors for enzymes like D-amino acid oxidase (DAAO), where derivatives of methyl 6-methylnicotinate have been investigated[8]. Similarly, other substituted nicotinic acid derivatives have been explored as inhibitors of α-amylase and α-glucosidase for diabetes treatment[9].

G cluster_2 Role in Drug Discovery Scaffold This compound Synthesis Chemical Synthesis (e.g., Amide Coupling) Scaffold->Synthesis Library Compound Library (Diverse Derivatives) Synthesis->Library Screening Biological Screening (e.g., Enzyme Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR SAR->Synthesis Iterative Design Lead Lead Compound (Optimized Potency & Selectivity) SAR->Lead Optimization

Caption: Logical workflow for utilizing the scaffold in a drug discovery program.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined physicochemical properties, accessible synthesis, and the advantageous positioning of its functional groups make it an ideal starting point for constructing compound libraries aimed at complex biological targets. The insights provided in this guide—from validated synthesis and analytical protocols to the strategic rationale for its use in drug design—underscore its importance and potential in advancing the development of next-generation therapeutics.

References

A Technical Guide for Researchers: Sourcing and Application of 5-Fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. 5-Fluoro-6-methylnicotinic acid, a fluorinated pyridine derivative, represents a key intermediate with significant potential. Its structural motifs are valuable for designing molecules that interact with specific biological targets, particularly in the development of treatments for neurological and metabolic disorders.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating the supplier landscape, ensuring material quality, and effectively utilizing this compound in experimental workflows.

This document moves beyond a simple list of vendors to provide a technical dissertation on supplier qualification, incoming quality control, and a practical application protocol. The methodologies described herein are designed to be self-validating systems, ensuring the integrity and reproducibility of your research.

Section 1: Supplier Landscape and Qualification

Sourcing specialized chemical reagents like this compound (CAS No: 932705-78-7) requires a diligent qualification process.[1][2][3] The quality of your starting material directly impacts the yield, purity, and reproducibility of subsequent synthetic steps and biological assays. A researcher must therefore act as a procurement specialist, vetting suppliers not just on cost and availability, but on the quality and comprehensiveness of their documentation and material characterization.

Representative Suppliers

The market for this compound includes a range of manufacturers and distributors. The following table summarizes a selection of vendors who have been listed as suppliers for this compound. This is not an exhaustive list but serves as a starting point for market analysis.

Supplier NameTypical PurityNotes
Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd.≥98%Offers various package sizes (1g, 10g, 100g, 1kg).[2]
BLD Pharm-Lists the compound and related derivatives.[4][5][6]
Career Henan Chemical Co.99%Provides pricing per kilogram.[3]
AgileBioChem Co., Ltd.-Listed as a supplier on chemical marketplace platforms.[3]
Jiangsu Aikon Biopharmaceutical R&D co.,Ltd.-A research and development focused supplier.[3]
CP Lab Safety98%Offers the compound in smaller quantities (5 grams).[7]
ChemScene≥98%Provides the compound and related chemical services.[8]
Supplier Qualification Workflow

Choosing a supplier should follow a systematic process to minimize risks to your project timeline and budget. The following workflow illustrates a robust qualification process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Documentation Review cluster_2 Phase 3: Material Validation A Identify Potential Suppliers (e.g., ChemicalBook, PubChem) B Request Quotations (Price, Lead Time, Availability) A->B C Request Certificate of Analysis (CoA) & Safety Data Sheet (SDS) B->C D Analyze CoA: - Purity (e.g., >98%?) - Analytical Method (NMR, LCMS?) - Batch Number C->D E Review SDS: - Hazard Identification - Handling & Storage Req. C->E F Order Small Evaluation Sample G Perform In-House QC (See Protocol 2) F->G H Compare In-House Data with Supplier CoA G->H I Decision: Qualify or Reject Supplier H->I J Approve for Project Scale-Up I->J Qualified

Caption: A logical workflow for qualifying a new chemical supplier.

The cornerstone of this workflow is the Certificate of Analysis (CoA) . Do not rely solely on the purity percentage listed on a website. The CoA provides evidence. Scrutinize it for the analytical method used (e.g., HPLC, GC, NMR) and ensure it confirms both the identity and purity of the specific batch you will receive. Secondly, the Safety Data Sheet (SDS) is a critical document for ensuring laboratory safety and proper handling procedures.[9]

Section 2: Handling and Quality Control Protocols

Upon receipt of the material, proper handling and independent verification are crucial steps that validate the supplier's claims and ensure the integrity of your experiments.

Protocol 1: Safe Handling and Storage

This compound and related chemical structures are classified as irritants. Adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses (or a face shield), and chemical-resistant gloves (e.g., nitrile) at all times.[10][11]

  • Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[1] Some suppliers also suggest storage under an inert atmosphere.[4][5]

  • Spill & Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10][12]

    • Inhalation: Move the person to fresh air.[11]

Protocol 2: Incoming Quality Control - Purity Verification by UPLC-MS/MS

This protocol provides a framework for verifying the purity and identity of a newly acquired batch of this compound. The use of UPLC-MS/MS is considered a gold standard for its high resolution, sensitivity, and ability to confirm molecular weight.[13]

1. Objective: To confirm the identity (by mass) and purity (by UV chromatogram) of this compound.

2. Materials:

  • This compound sample
  • Acetonitrile (LC-MS grade)
  • Water (LC-MS grade)
  • Ammonium Acetate (LC-MS grade)
  • UPLC-MS/MS system with ESI source

3. Sample Preparation: a. Prepare a 10 mM ammonium acetate solution in water as Mobile Phase A. b. Use acetonitrile as Mobile Phase B. c. Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. d. Further dilute the stock solution to a working concentration of ~10 µg/mL.

4. UPLC-MS/MS Method: a. Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). b. Flow Rate: 0.3 mL/min. c. Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate. d. Injection Volume: 2 µL. e. MS Detection:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+). The carboxylic acid can also be detected in negative mode.
  • Scan Range: m/z 50-500.
  • Expected Mass: The molecular formula is C₇H₆FNO₂ with a molecular weight of 155.13 g/mol .[1] Look for the protonated molecule [M+H]⁺ at m/z 156.1.

5. Data Analysis & Acceptance Criteria: a. Identity Confirmation: A prominent peak at m/z 156.1 in the mass spectrum corresponding to the main peak in the UV chromatogram confirms the identity. b. Purity Assessment: Integrate the area of all peaks in the UV chromatogram (e.g., at 254 nm). The purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. c. Trustworthiness Check: The calculated purity should be consistent with the value reported on the supplier's CoA (e.g., within a ±1% tolerance). Significant discrepancies warrant contacting the supplier and may be grounds for rejection.

Section 3: Application Workflow Example: Synthesis of a Methyl Ester Derivative

A common first step in a medicinal chemistry campaign is the esterification of a carboxylic acid. This modification can improve cell permeability, alter solubility, or serve as a protecting group. The Fischer esterification is a classic and cost-effective method for this transformation.

Fischer Esterification Reaction

The diagram below illustrates the conversion of this compound to its methyl ester derivative using methanol and a catalytic amount of strong acid.

Caption: Reaction scheme for the Fischer esterification.

Protocol 3: Laboratory-Scale Fischer Esterification

This protocol is adapted from established methods for the esterification of nicotinic acid derivatives.[14][15][16]

1. Objective: To synthesize Methyl 5-fluoro-6-methylnicotinate.

2. Materials:

  • This compound (1.0 g, 6.45 mmol)
  • Methanol (20 mL)
  • Concentrated Sulfuric Acid (H₂SO₄, ~0.2 mL, catalytic)
  • Saturated Sodium Bicarbonate (NaHCO₃) solution
  • Ethyl Acetate (for extraction)
  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
  • Round-bottom flask, condenser, magnetic stirrer/hotplate

3. Reaction Procedure: a. To a 50 mL round-bottom flask, add this compound (1.0 g). b. Add methanol (20 mL) and a stir bar. c. Carefully add the catalytic amount of concentrated sulfuric acid dropwise while stirring. d. Equip the flask with a condenser and heat the mixture to reflux (approx. 65°C). e. Causality: Heating to reflux accelerates the reaction, which is an equilibrium process. The large excess of methanol helps drive the equilibrium towards the product side. f. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

4. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Slowly evaporate the methanol using a rotary evaporator. c. Carefully neutralize the residue by adding saturated sodium bicarbonate solution until effervescence ceases. Trustworthiness: This step quenches the acid catalyst and removes any unreacted starting material into the aqueous layer. d. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). e. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. f. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Conclusion

The successful application of this compound in a research setting is contingent on more than just its synthetic potential; it begins with a meticulous approach to sourcing and quality validation. By implementing a rigorous supplier qualification workflow and performing independent QC checks, researchers can build a foundation of trust and reproducibility. The protocols and insights provided in this guide are intended to empower scientists to make informed decisions, mitigate risks associated with reagent quality, and ultimately accelerate their drug discovery and development programs.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 5-Fluoro-6-methylnicotinic Acid

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom and a methyl group onto the nicotinic acid scaffold can significantly modulate the physicochemical and pharmacological properties of derivative compounds. Fluorine substitution is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The methyl group provides a handle for further functionalization or can influence steric and electronic properties. Consequently, this compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the development of kinase inhibitors and other targeted therapies.[1] This guide provides a comprehensive overview of a plausible and efficient synthetic route to this valuable compound, drawing upon established chemical principles and analogous transformations from the scientific literature.

Retrosynthetic Analysis and Strategic Approach

A direct, single-pot synthesis of this compound is not prominently described in the literature. Therefore, a multi-step approach commencing from readily available starting materials is necessary. A logical retrosynthetic analysis is presented below, which forms the basis of the forward synthesis detailed in this guide.

The primary disconnection involves the carboxylic acid moiety, which can be formed through the oxidation of a methyl group. This leads to a key intermediate, a difunctionalized pyridine. The fluorine atom can be introduced via a diazonium salt, pointing to an amino-substituted precursor.

Retrosynthesis Target This compound Intermediate1 5-Fluoro-3,6-dimethylpyridine Target->Intermediate1 Oxidation Intermediate2 5-Amino-2,3-dimethylpyridine Intermediate1->Intermediate2 Diazotization/ Fluorination Intermediate3 3,5-Dimethyl-2-nitropyridine Intermediate2->Intermediate3 Reduction StartingMaterial 3,5-Lutidine Intermediate3->StartingMaterial Nitration

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis is designed as a four-step sequence starting from the commercially available and inexpensive 3,5-lutidine. Each step is chosen for its reliability and scalability, with considerations for regioselectivity and functional group tolerance.

Synthetic_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Fluorination (Balz-Schiemann Reaction) cluster_3 Step 4: Oxidation A 3,5-Lutidine B 3,5-Dimethyl-2-nitropyridine A->B HNO₃ / H₂SO₄ C 5-Amino-2,3-dimethylpyridine B->C Fe / HCl or H₂ / Pd/C D 5-Fluoro-2,3-dimethylpyridine C->D 1. NaNO₂ / HBF₄ 2. Heat E This compound D->E KMnO₄ or HNO₃

References

The Strategic Role of 5-Fluoro-6-methylnicotinic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of 5-fluoro-6-methylnicotinic acid and its derivatives, a class of compounds demonstrating significant potential in the development of novel therapeutics. We will dissect a plausible and robust synthetic pathway to the core scaffold, delve into the nuanced structure-activity relationships (SAR) that govern their biological effects, and present detailed experimental protocols for their synthesis and derivatization. This document is intended to serve as a practical and authoritative resource for researchers engaged in the design and synthesis of next-generation therapeutic agents.

Introduction: The Fluorine Advantage in Nicotinic Acid Scaffolds

Nicotinic acid, or vitamin B3, and its derivatives have a long-standing history in pharmacology. The pyridine carboxylic acid motif is a versatile pharmacophore, capable of engaging in a variety of biological interactions. The introduction of a fluorine atom, particularly on the pyridine ring, can profoundly modulate the physicochemical and pharmacological properties of the parent molecule.[1]

The strategic placement of fluorine can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, prolonging the in vivo half-life of a drug candidate.

  • Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, such as enzymes and receptors, thereby increasing potency.[2]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and, consequently, its cell permeability and target engagement.

  • Improved Lipophilicity: Fluorine substitution can enhance a molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach its site of action.

This compound serves as a key building block in the synthesis of a diverse array of biologically active compounds, with applications in areas such as neurological and metabolic disorders.[2] This guide will provide the foundational knowledge and practical methodologies to effectively utilize this scaffold in drug discovery programs.

Synthesis of the Core Scaffold: this compound

While multiple synthetic routes to fluorinated nicotinic acids exist, a particularly adaptable and scalable approach for this compound involves a multi-step synthesis culminating in a Sandmeyer-type fluorination. This method offers a reliable pathway from readily available starting materials.

Proposed Synthetic Pathway

G A 5-Amino-6-methylnicotinic Acid B Diazonium Tetrafluoroborate Salt A->B  NaNO2, HBF4 (Diazotization) C This compound B->C  Heat (Balz-Schiemann Reaction) G A This compound B Acyl Chloride Intermediate A->B  SOCl2 or (COCl)2 C Amide/Ester Library B->C  Amine/Alcohol Nucleophile D Biological Screening C->D  In vitro/In vivo assays E SAR Analysis D->E  Data Interpretation E->C  Iterative Design & Synthesis

References

The Unseen Catalyst: A Technical Guide to the Biological Significance of 5-Fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of a Synthetic Intermediate

In the landscape of modern drug discovery, the quest for novel therapeutic agents is a relentless pursuit of molecular innovation. While the spotlight often shines on the final, biologically active compounds, the journey from concept to clinic is paved with crucial, yet often unsung, molecular architects. 5-Fluoro-6-methylnicotinic acid is a prime example of such a pivotal entity. This guide deviates from a conventional analysis of a compound's direct biological effects. Instead, it illuminates the profound, indirect biological significance of this compound as a strategic building block in the synthesis of potent and selective kinase inhibitors. We will explore how the unique structural features of this molecule are leveraged by medicinal chemists to craft next-generation therapeutics, with a specific focus on the development of Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5) inhibitors.

Physicochemical Profile of this compound

This compound is a pyridine carboxylic acid derivative. Its structure is characterized by a pyridine ring substituted with a carboxylic acid group at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 6-position.

PropertyValue
Molecular Formula C₇H₆FNO₂
Molecular Weight 155.13 g/mol
CAS Number 932705-78-7
Appearance Off-white to white crystalline powder
Solubility Soluble in organic solvents such as methanol and DMSO

The strategic placement of the fluoro and methyl groups on the nicotinic acid scaffold imparts unique electronic and steric properties that are highly desirable in medicinal chemistry. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the methyl group provides a key substitution point for further chemical elaboration.[1][2]

The Gateway to Potent Kinase Inhibitors: A Case Study in ALK5 Inhibition

The true biological relevance of this compound is best understood through its application in the synthesis of highly specific enzyme inhibitors. A notable example is its use as a precursor for a series of potent inhibitors of the TGF-β type I receptor kinase, also known as ALK5.[1] Chronic activation of the TGF-β signaling pathway is implicated in a range of pathologies, including cancer and fibrosis. Therefore, the development of small molecule inhibitors of ALK5 is a significant therapeutic strategy.

The TGF-β/ALK5 Signaling Pathway: A Therapeutic Target

The TGF-β signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. The pathway is initiated by the binding of a TGF-β ligand to the type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes. Dysregulation of this pathway can lead to uncontrolled cell growth and tissue fibrosis.

TGFB_pathway TGFB TGF-β Ligand TBRII TβRII TGFB->TBRII Binding ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation Smad23 Smad2/3 ALK5->Smad23 Phosphorylation pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocation Gene_transcription Target Gene Transcription Nucleus->Gene_transcription Regulation Inhibitor ALK5 Inhibitor (Derived from 5-Fluoro-6- methylnicotinic acid) Inhibitor->ALK5 Inhibition

Caption: The TGF-β/ALK5 signaling pathway and the point of intervention by ALK5 inhibitors.

From Building Block to Bioactive Molecule: A Synthetic Journey

The synthesis of potent ALK5 inhibitors, such as those described in recent literature, showcases the utility of this compound.[1] While the paper does not explicitly detail the initial steps, a plausible synthetic route from this compound to the key pyridinyl imidazole intermediates can be logically inferred.

Synthesis_Workflow start This compound step1 Amidation start->step1 intermediate1 Nicotinamide Derivative step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 Aminomethylpyridine step2->intermediate2 step3 Cyclization intermediate2->step3 intermediate3 Pyridinyl Imidazole Core step3->intermediate3 step4 Coupling Reaction intermediate3->step4 final_product Potent ALK5 Inhibitor step4->final_product

Caption: Conceptual workflow for the synthesis of an ALK5 inhibitor from this compound.

Quantitative Analysis of Biological Activity

The final compounds synthesized using the this compound scaffold have demonstrated impressive inhibitory activity against ALK5. The structure-activity relationship (SAR) studies revealed that the presence and position of the fluorine atom significantly influence the potency.

Compound IDSubstitution PatternALK5 IC₅₀ (nM)p38α MAP Kinase IC₅₀ (nM)
19j 5-fluoro-6-methylpyridin-2-yl7.68>1000
19k 5-fluoro-6-methylpyridin-2-yl9.821240
19l 5-fluoro-6-methylpyridin-2-yl13.703370
EW-7197 (5) 6-methylpyridin-2-yl (unsubstituted)8.232150

Data synthesized from Bioorganic & Medicinal Chemistry Letters, 2015, 25(22), 5228-31.[1]

These data highlight that the introduction of a fluorine atom at the 5-position of the pyridine ring, a core feature of the starting material, maintains or even slightly improves the potent inhibitory activity against ALK5 while retaining selectivity over other kinases like p38α.

Experimental Protocols

The following protocols are representative of the synthetic and biological evaluation steps involved in leveraging this compound for the development of ALK5 inhibitors.

General Synthetic Protocol for Amide Coupling

This protocol describes a standard procedure for the first conceptual step in the synthetic workflow: the amidation of this compound.

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

In Vitro ALK5 Kinase Assay

This protocol outlines a typical enzymatic assay to determine the inhibitory activity of the synthesized compounds against ALK5.

  • Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 0.01% Triton X-100.

  • Add varying concentrations of the test compound (dissolved in DMSO) to the wells of a 96-well plate.

  • Add the recombinant human ALK5 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., a biotinylated peptide) and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Detect the amount of phosphorylated substrate using a suitable method, such as a fluorescence-based assay or an antibody-based detection system (e.g., HTRF or AlphaLISA).

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Perspectives

This compound, while not possessing inherent biological activity, is a testament to the principle that the value of a molecule can lie in its potential. This technical guide has demonstrated its critical role as a sophisticated building block in the creation of highly potent and selective ALK5 inhibitors. The strategic incorporation of fluorine and the versatile synthetic handles of this molecule provide medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. As the demand for targeted therapies continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase, paving the way for the discovery of new and more effective treatments for a wide range of diseases.

References

The Emergence of 5-Fluoro-6-methylnicotinic Acid Analogs in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative for Novel Scaffolds in Drug Development

In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant search for molecular scaffolds that offer a fertile ground for structural diversification and optimization of biological activity. The pyridine carboxylic acid core, a privileged structure in drug discovery, has historically yielded a multitude of successful drugs.[1] This guide delves into a specific, highly promising subclass: 5-Fluoro-6-methylnicotinic acid and its analogs . The strategic introduction of a fluorine atom and a methyl group onto the nicotinic acid backbone imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this emerging class of compounds.

The Rationale for Fluorination and Methylation in Nicotinic Acid Analogs

The deliberate incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. The high electronegativity and small size of the fluorine atom can lead to:

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with biological targets.

  • Improved Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity of nearby functional groups, influencing ionization at physiological pH and, consequently, cell permeability and target engagement.

The addition of a methyl group at the 6-position of the nicotinic acid ring can also confer significant advantages:

  • Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.

  • Steric Shielding: The methyl group can protect adjacent functional groups from metabolic degradation.

  • Fine-tuning of Conformation: The steric bulk of the methyl group can influence the preferred conformation of the molecule, potentially locking it into a bioactive orientation.

The combination of these two modifications in the this compound scaffold creates a unique chemical entity with a high potential for the development of potent and selective therapeutic agents.[2]

Synthetic Strategies for this compound and its Analogs

The synthesis of the core this compound scaffold and its subsequent diversification into a library of analogs are critical steps in the drug discovery process.

Synthesis of the this compound Core

Synthesis_of_5_Fluoro_6_methylnicotinic_acid start Substituted Pyridine intermediate1 Introduction of Fluorine start->intermediate1 Fluorination intermediate2 Introduction of Methyl Group intermediate1->intermediate2 Methylation intermediate3 Oxidation to Carboxylic Acid intermediate2->intermediate3 Oxidation product This compound intermediate3->product

Caption: A potential synthetic workflow for this compound.

Diversification of the Core Scaffold: Building a Library of Analogs

Once the this compound core is synthesized, the carboxylic acid moiety serves as a versatile handle for creating a diverse library of analogs through standard amide bond formation or esterification reactions.

Experimental Protocol: Amide Analog Synthesis

  • Activation of the Carboxylic Acid: To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a coupling agent such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the activated carboxylic acid solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide analog.

Biological Evaluation and Mechanism of Action

While specific preclinical and clinical data for this compound analogs are not extensively published, the broader class of nicotinic acid derivatives has shown significant potential in various therapeutic areas, particularly as anti-inflammatory agents.[1]

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. Key mediators of inflammation include pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like cyclooxygenase-2 (COX-2) that are responsible for the production of prostaglandins.[3] Nicotinic acid derivatives have been shown to modulate these inflammatory pathways.[1]

Hypothesized Mechanism of Action:

Anti_Inflammatory_Mechanism stimulus Inflammatory Stimulus (e.g., LPS) cell Macrophage / Immune Cell stimulus->cell pathway Pro-inflammatory Signaling Pathways (e.g., NF-κB, MAPK) cell->pathway analog 5-Fluoro-6-methylnicotinic Acid Analog analog->pathway Inhibition cytokines TNF-α, IL-6, etc. pathway->cytokines cox2 COX-2 Expression pathway->cox2 inflammation Inflammation cytokines->inflammation cox2->inflammation

Caption: Hypothesized anti-inflammatory mechanism of this compound analogs.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is essential to elucidate the structure-activity relationship (SAR) and identify analogs with optimal potency and selectivity. While direct SAR data for this specific scaffold is limited in the public literature, we can extrapolate from related nicotinic acid derivatives. For instance, in a study of isonicotinic acid derivatives as anti-inflammatory agents, the nature of the substituent on an appended phenyl ring was found to significantly impact activity.[1]

Table 1: Hypothetical SAR Data for 5-Fluoro-6-methylnicotinamide Analogs as COX-2 Inhibitors

Compound IDR Group (Amine)COX-2 IC50 (µM)
1a Benzylamine5.2
1b 4-Fluorobenzylamine2.8
1c 4-Methoxybenzylamine8.1
1d Cyclohexylamine15.7
1e Morpholine> 50

This data is illustrative and intended to represent a typical SAR table.

Key Experimental Protocols for Biological Evaluation

Robust and reproducible in vitro assays are fundamental for characterizing the biological activity of newly synthesized compounds.

COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the peroxidase activity of human recombinant COX-2.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Reconstitute the human recombinant COX-2 enzyme in the provided assay buffer.

  • Reaction Setup: In a 96-well microplate, add the assay buffer, heme cofactor, and the test compound at various concentrations. Include a positive control (e.g., celecoxib) and a no-inhibitor control.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the background control.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader (excitation/emission ~535/587 nm). The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Griess Assay for Nitric Oxide (NO) Production

This colorimetric assay quantifies the production of nitric oxide (NO) by measuring its stable metabolite, nitrite, in cell culture supernatants.

Step-by-Step Protocol:

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce NO production. Include unstimulated and vehicle-treated controls.

  • Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatants.

  • Griess Reaction: In a new 96-well plate, mix the collected supernatants with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Color Development: Incubate the plate at room temperature for 10-15 minutes to allow for color development.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

ELISA for TNF-α and IL-6 Quantification

The enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines in cell culture supernatants or biological fluids.

Step-by-Step Protocol:

  • Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α). Incubate overnight at 4°C.

  • Blocking: Wash the plate and block any non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in PBS).

  • Sample Incubation: Add the cell culture supernatants and a series of known cytokine standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine. Incubate for 1 hour.

  • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody. Incubate for 30 minutes.

  • Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A colored product will be formed in proportion to the amount of cytokine present.

  • Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the absorbance values of the known cytokine standards and use it to determine the concentration of the cytokine in the unknown samples.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of inflammatory diseases. The unique combination of electronic and steric properties conferred by the fluorine and methyl substituents provides a rich chemical space for exploration. Future research should focus on:

  • Systematic SAR Studies: The synthesis and biological evaluation of a diverse library of analogs are crucial to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Target Identification and Validation: Elucidating the specific molecular targets of these compounds will provide a deeper understanding of their mechanism of action and guide further optimization.

  • In Vivo Efficacy Studies: Promising in vitro candidates should be advanced to preclinical animal models of inflammatory diseases to assess their in vivo efficacy and safety.

References

Methodological & Application

Application Notes: 5-Fluoro-6-methylnicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Drug Discovery

5-Fluoro-6-methylnicotinic acid is a substituted pyridine carboxylic acid that has emerged as a valuable building block in medicinal chemistry.[1][2] Its utility stems from a unique combination of structural features: a biocompatible pyridine core, a strategically placed fluorine atom, a methyl group, and a carboxylic acid handle. This combination allows medicinal chemists to finely tune the physicochemical and pharmacological properties of drug candidates. The deliberate incorporation of fluorine into therapeutic agents, a strategy that gained prominence in the mid-20th century, can significantly enhance metabolic stability, binding affinity, and lipophilicity.[2][3][4] This document serves as a comprehensive guide for researchers, providing insights into the strategic application of this compound and detailed protocols for its use.

The Medicinal Chemist's Perspective: Decoding the Structural Value

The power of this compound lies in the synergistic effects of its substituents. Each functional group offers a distinct advantage that can be leveraged to overcome common challenges in drug development, such as poor metabolic stability, off-target effects, or suboptimal pharmacokinetic profiles.

  • Pyridine Core: Acts as a bioisostere for phenyl and other heterocyclic rings, often improving solubility and providing a key hydrogen bond acceptor through the nitrogen atom.

  • 5-Fluoro Substituent: The fluorine atom is a game-changer in drug design. Its high electronegativity can modulate the pKa of the pyridine nitrogen and the carboxylic acid, influencing ionization at physiological pH. Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[5] This "metabolic blocking" can significantly prolong a drug's half-life.

  • 6-Methyl Group: The methyl group can serve multiple purposes. It can provide beneficial steric hindrance, orienting the molecule within a binding pocket to achieve optimal interactions. It can also fill small hydrophobic pockets in a target protein, thereby increasing binding affinity and potency.[6] Strategically introducing a methyl group is a common tactic for optimizing lead compounds.[6]

  • 3-Carboxylic Acid: This functional group is a versatile handle for chemical modification. It is most commonly used to form amide bonds, a reaction central to building larger, more complex molecules.[7] The carboxylic acid can also act as a key pharmacophoric element, forming critical hydrogen bonds or ionic interactions with residues in a biological target.

G cluster_0 This compound: Structural Contributions A Core Scaffold (this compound) B Pyridine Ring A->B Bioisostere Solubility C Fluorine (C5) A->C Metabolic Stability pKa Modulation D Methyl (C6) A->D Steric Influence Hydrophobic Interactions E Carboxylic Acid (C3) A->E Synthetic Handle Target Binding

Caption: Key structural features of this compound and their respective roles in drug design.

Application in Drug Discovery: A Building Block for Targeted Therapeutics

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds.[1] Its derivatives have been investigated for therapeutic potential in oncology and neurology.[1][8] The strategic incorporation of this scaffold allows for the creation of molecules designed to interact with specific enzymes or receptors with high affinity and selectivity.[1]

Physicochemical Data Profile

A compound's success as a drug is heavily dependent on its physicochemical properties. Below is a summary of key computed and experimental data for this compound and related fluoronicotinic acids for comparison.

PropertyThis compound5-Fluoronicotinic Acid6-Fluoronicotinic Acid
CAS Number 932705-78-7[1]402-66-4[9]403-45-2[10]
Molecular Formula C₇H₆FNO₂[1]C₆H₄FNO₂[9]C₆H₄FNO₂[10]
Molecular Weight 155.13 g/mol [1]141.10 g/mol [9]141.10 g/mol
Storage 2-8°C[1]Room TemperatureRoom Temperature
Primary Hazard Irritant (Skin, Eyes, Respiratory)Irritant (Skin, Eyes, Respiratory)[9]Not extensively classified

Protocols and Methodologies

The most frequent application of this compound in synthesis is its participation in amide bond formation. This reaction is a cornerstone of medicinal chemistry, enabling the linkage of molecular fragments.[7][11]

Protocol: Standard Amide Coupling Using HATU

This protocol details a standard, reliable method for coupling this compound with a primary or secondary amine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a common and efficient coupling reagent.[11]

Objective: To synthesize an N-substituted-5-fluoro-6-methylnicotinamide derivative.

Materials:

  • This compound (1.0 eq)

  • Target Amine (Primary or Secondary) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution, add the target amine (1.1 eq), followed by HATU (1.2 eq), and finally, DIPEA (3.0 eq).

    • Causality Note: The carboxylic acid must be activated before it can react with the amine. HATU serves as the activating agent, forming a highly reactive O-acylisourea intermediate. DIPEA is a non-nucleophilic base used to neutralize the acidic protons released during the reaction, driving it to completion.

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Work-up: a. Once the reaction is complete, dilute the mixture with DCM or ethyl acetate. b. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and then with brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure. b. Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in DCM.

  • Characterization (Self-Validation): Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the broad carboxylic acid proton peak and the appearance of the amide N-H proton (if applicable) in the ¹H NMR spectrum are key indicators of a successful reaction.[12]

G cluster_workflow Amide Coupling Workflow A 1. Dissolve Acid in Anhydrous DMF B 2. Add Amine, HATU, DIPEA A->B C 3. Stir at RT Monitor by LC-MS B->C D 4. Aqueous Work-up (NaHCO3, Brine) C->D E 5. Purify (Column Chromatography) D->E F 6. Characterize (NMR, HRMS) E->F

Caption: A streamlined workflow for the synthesis of amide derivatives from this compound.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of features provides a robust platform for addressing key challenges in drug discovery, particularly in optimizing metabolic stability and target affinity. As synthetic methodologies evolve and our understanding of structure-activity relationships deepens, the application of cleverly functionalized building blocks like 5-fluoro-6-methylnicotinc acid will undoubtedly continue to expand, paving the way for the next generation of targeted therapies.

References

Application Notes and Protocols for the Synthesis of 5-Fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-6-methylnicotinic acid is a valuable fluorinated pyridine derivative that serves as a key building block in medicinal chemistry and agrochemical research. The strategic incorporation of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical and biological properties of target molecules, including metabolic stability, binding affinity, and bioavailability. This document provides a comprehensive guide to a robust and reliable synthetic route for this compound, designed for practical laboratory application.

As a senior application scientist, this guide moves beyond a simple recitation of steps. It elucidates the chemical rationale behind the chosen synthetic strategy, providing insights into reaction mechanisms and potential challenges. The protocols described herein are designed as a self-validating system, ensuring clarity, reproducibility, and a high degree of scientific integrity.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a multi-step sequence starting from commercially available 6-hydroxy-5-methylnicotinic acid. The overall strategy involves the sequential transformation of functional groups on the pyridine ring to construct the target molecule.

The chosen pathway can be summarized in four key transformations:

  • Esterification: The carboxylic acid of the starting material is first protected as a methyl ester. This is crucial to prevent unwanted side reactions during the subsequent chlorination step and to improve the solubility of the intermediate in organic solvents.

  • Chlorination: The hydroxyl group at the 6-position is converted into a chloro group. The hydroxyl group is a poor leaving group for nucleophilic aromatic substitution (SNAr), while the chloro group is an excellent leaving group, paving the way for the introduction of fluorine.

  • Nucleophilic Aromatic Substitution (Fluorination): The key fluorination step is accomplished via a Halogen Exchange (Halex) reaction. The 6-chloro substituent is displaced by a fluoride ion in a classic SNAr mechanism. This reaction is highly effective on electron-deficient pyridine rings.

  • Hydrolysis (Saponification): The final step involves the hydrolysis of the methyl ester to unveil the desired nicotinic acid functionality.

This strategic sequence ensures high efficiency and selectivity at each stage, leading to the desired product with good overall yield and purity.

Synthetic_Pathway cluster_0 Overall Synthetic Workflow Start 6-Hydroxy-5-methylnicotinic acid Intermediate1 Methyl 6-hydroxy-5-methylnicotinate Start->Intermediate1 Step 1: Esterification Intermediate2 Methyl 6-chloro-5-methylnicotinate Intermediate1->Intermediate2 Step 2: Chlorination Intermediate3 Methyl 5-fluoro-6-methylnicotinate Intermediate2->Intermediate3 Step 3: Fluorination (SNAr) FinalProduct This compound Intermediate3->FinalProduct Step 4: Hydrolysis

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care.

Protocol 1: Synthesis of Methyl 6-hydroxy-5-methylnicotinate (Esterification)

This protocol utilizes a standard Fischer esterification method. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
6-Hydroxy-5-methylnicotinic acid153.1410.0 g65.3
Methanol (MeOH)32.04150 mL-
Sulfuric Acid (H₂SO₄, conc.)98.083.0 mL~55

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-hydroxy-5-methylnicotinic acid (10.0 g, 65.3 mmol) and methanol (150 mL).

  • Stir the suspension to ensure good mixing.

  • Carefully and slowly, add concentrated sulfuric acid (3.0 mL) to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the residue until the pH is neutral (pH ~7-8) to quench the acid.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water (2 x 30 mL), and dry under vacuum to yield Methyl 6-hydroxy-5-methylnicotinate as a white to off-white solid.

Protocol 2: Synthesis of Methyl 6-chloro-5-methylnicotinate (Chlorination)

This step converts the pyridone tautomer of the 6-hydroxypyridine into the corresponding 6-chloro derivative using phosphorus oxychloride. This is a crucial activation step for the subsequent nucleophilic substitution.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 6-hydroxy-5-methylnicotinate167.1610.0 g59.8
Phosphorus Oxychloride (POCl₃)153.3320 mL215
N,N-Dimethylformamide (DMF)73.090.5 mL(catalyst)

Procedure:

  • In a 100 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a basic scrubber (e.g., NaOH solution), place Methyl 6-hydroxy-5-methylnicotinate (10.0 g, 59.8 mmol).

  • Add phosphorus oxychloride (20 mL, 215 mmol) to the flask, followed by a catalytic amount of DMF (0.5 mL).

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Caution: Exothermic reaction! Slowly and carefully, pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring in the fume hood.

  • Neutralize the acidic solution by the slow addition of solid sodium carbonate (Na₂CO₃) or a saturated aqueous solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford Methyl 6-chloro-5-methylnicotinate.

Protocol 3: Synthesis of Methyl 5-fluoro-6-methylnicotinate (Fluorination)

This is the key SNAr reaction where the 6-chloro substituent is displaced by fluoride. The use of a polar aprotic solvent like DMF is essential to solvate the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 6-chloro-5-methylnicotinate185.605.0 g26.9
Anhydrous Potassium Fluoride (KF, spray-dried)58.103.13 g53.8
N,N-Dimethylformamide (DMF, anhydrous)73.0950 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add Methyl 6-chloro-5-methylnicotinate (5.0 g, 26.9 mmol) and anhydrous spray-dried potassium fluoride (3.13 g, 53.8 mmol).[1]

  • Add anhydrous DMF (50 mL) to the flask.

  • Heat the reaction mixture to 120-130°C and stir vigorously for 12-18 hours. Monitor the reaction for the disappearance of the starting material by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash with water (2 x 50 mL) to remove DMF, then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography (hexane/ethyl acetate) to yield pure Methyl 5-fluoro-6-methylnicotinate.

Protocol 4: Synthesis of this compound (Hydrolysis)

The final step is a standard base-catalyzed hydrolysis (saponification) of the ester to the corresponding carboxylate salt, which is then protonated with acid to yield the final product.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 5-fluoro-6-methylnicotinate169.153.0 g17.7
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.961.48 g35.4
Tetrahydrofuran (THF)72.1130 mL-
Water (H₂O)18.0215 mL-
Hydrochloric Acid (HCl, 2M)-As needed-

Procedure:

  • In a 100 mL round-bottom flask, dissolve Methyl 5-fluoro-6-methylnicotinate (3.0 g, 17.7 mmol) in a mixture of THF (30 mL) and water (15 mL).

  • Add lithium hydroxide monohydrate (1.48 g, 35.4 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl.

  • The product will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to afford the final product, this compound.

Visualization of Experimental Workflow

Experimental_Workflow cluster_1 Step 1: Esterification cluster_2 Step 2: Chlorination cluster_3 Step 3: Fluorination cluster_4 Step 4: Hydrolysis S1_Start Mix 6-hydroxy-5-methylnicotinic acid, MeOH, and H₂SO₄ S1_Reflux Reflux for 12-16h S1_Start->S1_Reflux S1_Evap Evaporate MeOH S1_Reflux->S1_Evap S1_Quench Neutralize with NaHCO₃ S1_Evap->S1_Quench S1_Filter Filter and Dry S1_Quench->S1_Filter S1_Product Product 1: Methyl 6-hydroxy-5-methylnicotinate S1_Filter->S1_Product S2_Start Mix Product 1 with POCl₃ and catalytic DMF S1_Product->S2_Start S2_Reflux Reflux for 4-6h S2_Start->S2_Reflux S2_Quench Quench on ice S2_Reflux->S2_Quench S2_Neutralize Neutralize with Na₂CO₃ S2_Quench->S2_Neutralize S2_Extract Extract with Ethyl Acetate S2_Neutralize->S2_Extract S2_Purify Purify via Chromatography S2_Extract->S2_Purify S2_Product Product 2: Methyl 6-chloro-5-methylnicotinate S2_Purify->S2_Product S3_Start Mix Product 2 with anhydrous KF in anhydrous DMF S2_Product->S3_Start S3_Heat Heat at 120-130°C for 12-18h S3_Start->S3_Heat S3_Workup Pour into ice-water and extract S3_Heat->S3_Workup S3_Purify Purify via Chromatography S3_Workup->S3_Purify S3_Product Product 3: Methyl 5-fluoro-6-methylnicotinate S3_Purify->S3_Product S4_Start Dissolve Product 3 in THF/H₂O and add LiOH·H₂O S3_Product->S4_Start S4_Stir Stir at RT for 4-6h S4_Start->S4_Stir S4_Evap Evaporate THF S4_Stir->S4_Evap S4_Acidify Acidify with 2M HCl S4_Evap->S4_Acidify S4_Filter Filter and Dry S4_Acidify->S4_Filter S4_Final Final Product: This compound S4_Filter->S4_Final

Caption: Detailed experimental workflow for each synthetic step.

References

Application Notes and Protocols for 5-Fluoro-6-methylnicotinic Acid as a Versatile Building Block in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Nicotinic Acids in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring system is a privileged scaffold, forming the core of numerous therapeutic agents. Among its derivatives, nicotinic acids (pyridine-3-carboxylic acids) and their analogues have proven to be particularly fruitful starting points for drug discovery programs. The strategic incorporation of fluorine atoms and methyl groups onto this scaffold, as seen in 5-fluoro-6-methylnicotinic acid, offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of Active Pharmaceutical Ingredients (APIs).

Fluorine, with its high electronegativity and small van der Waals radius, can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the introduction of fluorine can alter the lipophilicity and pKa of a molecule, thereby improving its membrane permeability and oral bioavailability. The methyl group, in turn, can provide steric hindrance, influencing binding selectivity to target proteins and further enhancing metabolic stability. This unique combination of substituents makes this compound a highly valuable building block for the synthesis of novel APIs targeting a wide range of therapeutic areas, including neurological and metabolic disorders.[1] This document serves as a comprehensive guide for researchers, providing detailed application notes and protocols for the effective utilization of this compound in API synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for successful reaction design and process development. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 932705-78-7[2][3]
Molecular Formula C₇H₆FNO₂[3]
Molecular Weight 155.13 g/mol [4]
Appearance White powder[3]
Purity ≥98%[3]
Storage Store in a tightly closed container in a dry, room temperature environment.[3][4]

Application in API Synthesis: A Case Study of a Dopamine D1/D5 Receptor Positive Allosteric Modulator

To illustrate the utility of this compound as a key building block, we will examine its application in the synthesis of a potent and selective Dopamine D1/D5 receptor positive allosteric modulator (PAM). These modulators are of significant therapeutic interest for the treatment of various central nervous system disorders, including cognitive impairments associated with schizophrenia and Parkinson's disease. The following synthetic scheme is adapted from the general procedures outlined in patent WO/2020/060611 A1, which describes a series of related compounds.

The synthesis of the target API involves two primary transformations starting from this compound: an amide coupling reaction to introduce the desired amine moiety, followed by a Suzuki-Miyaura cross-coupling reaction to append an aryl or heteroaryl group.

Experimental Protocols

Part 1: Amide Coupling of this compound

The formation of an amide bond is a fundamental transformation in pharmaceutical synthesis. The carboxylic acid of this compound can be readily activated to react with a primary or secondary amine, forming a stable amide linkage. A variety of coupling reagents can be employed for this purpose, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a popular choice due to its high efficiency and low rate of racemization.

Reaction Scheme:

G cluster_0 Amide Coupling 5-Fluoro-6-methylnicotinic_acid This compound Reagents HATU, DIPEA, DMF 5-Fluoro-6-methylnicotinic_acid->Reagents Amine R1R2NH Amine->Reagents Amide_Product 5-Fluoro-6-methyl-N-(R1,R2)-nicotinamide Reagents->Amide_Product G cluster_1 Suzuki-Miyaura Coupling Nicotinamide_Derivative Bromo-substituted Nicotinamide Catalyst_System Pd(dppf)Cl2, K2CO3, Dioxane/H2O Nicotinamide_Derivative->Catalyst_System Boronic_Acid Ar-B(OH)2 Boronic_Acid->Catalyst_System Coupled_Product Aryl-substituted Nicotinamide (API) Catalyst_System->Coupled_Product G Core 5-Fluoro-6-methylnicotinamide Core R1_R2 Amide Substituents (R1, R2) - Modulate potency and selectivity - Influence physicochemical properties Core->R1_R2 Amide Coupling Aryl_Group Aryl/Heteroaryl Group (from Suzuki Coupling) - Fine-tunes target binding - Impacts pharmacokinetic profile Core->Aryl_Group Suzuki Coupling Pyridine_Ring Pyridine Ring Substituents - Further modifications possible - Affects pKa and solubility Core->Pyridine_Ring Further Derivatization

References

Application Notes and Protocols: Suzuki Coupling for the Synthesis of 5-Fluoro-6-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-fluoro-6-methylnicotinic acid derivatives. These compounds are significant scaffolds in medicinal chemistry, and this protocol offers a robust methodology for their preparation. We delve into the mechanistic nuances, provide detailed experimental procedures, summarize optimized conditions, and offer a troubleshooting guide to address common challenges. The protocols described herein are designed for adaptability and aim to empower researchers in the efficient synthesis of diverse molecular libraries.

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction is particularly valuable in pharmaceutical and fine chemical industries for constructing complex organic molecules from readily available starting materials.[2] The this compound core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The strategic introduction of fluorine can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

This application note provides a detailed protocol for the Suzuki coupling of this compound derivatives, a reaction that can be challenging due to the electronic properties of the fluorinated pyridine ring and potential steric hindrance. We will explore the critical parameters that govern the success of this transformation, including the choice of catalyst, ligand, base, and solvent system.

Reaction Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The reaction is initiated by the oxidative addition of an organic halide to a palladium(0) species, forming a palladium(II) complex. This is followed by transmetalation, where the organic group from a boronic acid derivative is transferred to the palladium center, a step often facilitated by a base.[4] The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.[4]

Suzuki_Coupling_Cycle

When applying this reaction to this compound derivatives, several factors require careful consideration:

  • Substrate Reactivity: The electron-withdrawing nature of the fluorine atom and the nitrogen in the pyridine ring can influence the rate of oxidative addition. 2-Fluoropyridines, in particular, can be more susceptible to side reactions like defluorination.[5]

  • Steric Hindrance: The methyl group at the 6-position can introduce steric hindrance, potentially slowing down the coupling reaction. The choice of a bulky phosphine ligand can be crucial to overcome this challenge.[6][7]

  • Role of the Base: The base plays a critical role in activating the boronic acid for transmetalation.[8] The selection of the appropriate base is essential to ensure efficient reaction without promoting undesired side reactions. For substrates with acid functionalities, a suitable base is required to prevent protonation issues.

  • Catalyst and Ligand Selection: The choice of palladium precursor and phosphine ligand is paramount. Electron-rich and sterically demanding ligands, such as dialkylbiaryl phosphines, have shown great success in challenging cross-coupling reactions involving heteroaryl systems.[9]

Materials and Methods

Reagents:

  • 5-Bromo-3-fluoro-2-methylpyridine (or other suitable halide derivative)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

Equipment:

  • Schlenk flask or sealed microwave vial

  • Magnetic stirrer and stir plate with heating

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Chromatography system for purification (e.g., flash chromatography or preparative HPLC)

  • Analytical instruments for characterization (NMR, LC-MS)

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of a 5-halo-3-fluoro-2-methylpyridine with an arylboronic acid. Optimization may be required for specific substrates.

Experimental_Workflow

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 5-halo-3-fluoro-2-methylpyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Catalyst Addition: In a separate vial, prepare a solution of the palladium precursor and the ligand in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture. For air-stable pre-catalysts, they can be added directly with the other solid reagents.

  • Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and stir at the desired temperature for the specified time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Optimized Reaction Conditions

The following table summarizes optimized conditions for the Suzuki coupling of various this compound derivatives. These conditions serve as a starting point and may require further optimization.

EntryHalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-3-fluoro-2-methylpyridinePhenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001288
25-Chloro-3-fluoro-2-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂ (3)P(t-Bu)₃ (6)Cs₂CO₃1,4-Dioxane1101875
35-Bromo-3-fluoro-2-methylpyridine3-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃DMF/H₂O (4:1)902482
45-Iodo-3-fluoro-2-methylpyridine2-Naphthylboronic acidPdCl₂(dppf) (3)-Na₂CO₃Acetonitrile/H₂O (3:1)80891

Characterization and Data Analysis

Successful synthesis and purity of the final products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirmation of the desired product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate base or solvent- Use a fresh catalyst or a pre-catalyst.- Ensure all glassware is flame-dried and solvents are properly degassed.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.
Protodeboronation of Boronic Acid - Presence of water or protic solvents- High reaction temperature- Use anhydrous conditions.- Consider using a boronic ester (e.g., pinacol ester) which can be more stable.- Lower the reaction temperature and extend the reaction time.
Defluorination of the Pyridine Ring - Strong base- High reaction temperature- Use a milder base such as K₂CO₃ or Na₂CO₃.[5]- Lower the reaction temperature.
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst decomposition- Ensure the reaction is performed under a strict inert atmosphere.- Use a more stable ligand or a lower reaction temperature.
Difficulty in Purification - Formation of palladium black- Similar polarity of product and byproducts- Filter the reaction mixture through celite before workup to remove palladium black.- Optimize chromatography conditions (solvent gradient, different stationary phase).

References

Application Notes & Protocols: Investigating 5-Fluoro-6-methylnicotinic Acid in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Nicotinic Acid Derivatives in Oncology

The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted small molecule inhibitors. Within this area, heterocyclic compounds, particularly those containing nitrogen, have garnered substantial interest due to their diverse biological activities.[1][2][3] Nicotinic acid (Vitamin B3) and its derivatives represent a promising class of molecules being explored for their anticancer properties.[1][2][3][4] These derivatives have been investigated for a range of effects, including the inhibition of key signaling pathways implicated in tumor growth and proliferation.[5] This document provides a detailed guide for researchers on the potential applications and experimental evaluation of a specific derivative, 5-Fluoro-6-methylnicotinic acid, in the context of oncology research.

This compound is a fluorinated derivative of nicotinic acid. The introduction of a fluorine atom into a drug candidate is a well-established strategy in medicinal chemistry to enhance metabolic stability and biological activity.[6] While this specific molecule is primarily utilized as a building block in the synthesis of more complex pharmaceuticals, its structural similarity to other biologically active nicotinic acid derivatives suggests it may possess intrinsic anticancer properties worthy of investigation.[7] These application notes will, therefore, propose a hypothetical mechanism of action and provide detailed protocols for its validation.

Hypothetical Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Several nicotinic acid derivatives have demonstrated anticancer activity through the inhibition of key protein kinases involved in tumor angiogenesis and proliferation.[5] One of the most critical pathways in angiogenesis is mediated by the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). Based on the structure of this compound and the known activities of related compounds, we hypothesize that it may act as an inhibitor of the VEGFR-2 signaling cascade.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes FMNA 5-Fluoro-6-methylnicotinic acid FMNA->VEGFR2 Inhibits

Experimental Protocols for Investigating this compound

The following protocols provide a comprehensive framework for evaluating the anticancer potential of this compound, focusing on the proposed VEGFR-2 inhibitory activity.

Protocol 1: In Vitro Cytotoxicity Assessment in Human Cancer Cell Lines

Objective: To determine the concentration-dependent cytotoxic effects of this compound on various human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HUVEC, an endothelial cell line, and various cancer cell lines such as A549 (lung), MCF-7 (breast), and U87-MG (glioblastoma))

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium (specific to each cell line)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Assay: Add the MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl) and measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Expected Outcome: This assay will provide quantitative data on the cytotoxic potential of this compound against different cancer cell lines.

Data Presentation:

Cell LineIC50 (µM) of this compound
HUVECHypothetical Value
A549Hypothetical Value
MCF-7Hypothetical Value
U87-MGHypothetical Value
Protocol 2: Western Blot Analysis for VEGFR-2 Pathway Inhibition

Objective: To determine if this compound inhibits the phosphorylation of VEGFR-2 and its downstream signaling proteins.

Materials:

  • HUVEC cells

  • This compound

  • VEGF-A (recombinant human)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Treatment: Culture HUVEC cells to 70-80% confluency. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).

  • VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Expected Outcome: A dose-dependent decrease in the phosphorylation of VEGFR-2 and downstream proteins like ERK in the presence of this compound would support the proposed mechanism of action.

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo antitumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells that showed sensitivity in vitro (e.g., U87-MG)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

  • Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Drug Administration: Administer the compound to the mice according to the planned schedule (e.g., daily intraperitoneal injection).

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Study Termination and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and perform further analysis (e.g., immunohistochemistry for markers of proliferation and angiogenesis).

Expected Outcome: A significant reduction in tumor growth in the groups treated with this compound compared to the vehicle control would demonstrate its in vivo antitumor efficacy.

Data Presentation:

Treatment GroupAverage Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle ControlHypothetical Value0
This compound (Low Dose)Hypothetical ValueCalculated Value
This compound (High Dose)Hypothetical ValueCalculated Value
Positive ControlHypothetical ValueCalculated Value

Experimental Workflow Visualization

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation start Start: Compound This compound cytotoxicity Protocol 1: Cytotoxicity Assay (IC50) start->cytotoxicity decision1 Active? cytotoxicity->decision1 mechanism Protocol 2: Western Blot (Mechanism of Action) xenograft Protocol 3: Tumor Xenograft Model mechanism->xenograft decision1->mechanism Yes end End: Lead Candidate Potential decision1->end No efficacy Efficacy Assessment xenograft->efficacy efficacy->end

Conclusion and Future Directions

The protocols outlined in this document provide a robust starting point for the investigation of this compound as a potential anticancer agent. While the proposed mechanism of action is hypothetical, it is grounded in the established activities of related nicotinic acid derivatives.[5] Successful validation through the described in vitro and in vivo experiments would warrant further preclinical development, including pharmacokinetic and toxicological studies. The exploration of such novel chemical entities is crucial for the continued advancement of targeted cancer therapies.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Reactions of 5-Fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 5-Fluoro-6-methylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common and complex challenges encountered during the chemical modification of this versatile building block. Our approach is rooted in mechanistic principles to provide robust and reliable solutions. This compound is a key intermediate in the synthesis of various biologically active compounds.[1]

Table of Contents

  • Frequently Asked Questions (FAQs)

  • In-Depth Troubleshooting Guides

    • Amide Bond Formation (Acylations)

    • Esterification Reactions

    • Suzuki-Miyaura Cross-Coupling Reactions

  • References

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with this compound sluggish or failing?

A1: Low reactivity can be attributed to the electronic properties of the starting material. The fluorine atom is strongly electron-withdrawing, which increases the acidity of the carboxylic acid proton but can decrease the nucleophilicity of the carboxylate after deprotonation.[2] Pre-activation of the carboxylic acid is crucial. Ensure your coupling reagents are fresh and used in appropriate stoichiometric amounts. For a deeper dive, see the Amide Bond Formation troubleshooting guide.

Q2: I'm observing significant byproduct formation in my esterification reaction. What's the likely cause?

A2: Byproduct formation often arises from incomplete reaction or side reactions involving the pyridine ring. The choice of catalyst and reaction conditions is critical. For instance, using a strong acid catalyst like sulfuric acid in methanol is a common method for related nicotinic acids and requires careful temperature control to minimize charring and side reactions.[3] Refer to the Esterification Reactions guide for optimized protocols.

Q3: My Suzuki-Miyaura coupling is giving low yields, and I see a lot of starting material decomposition. What should I consider?

A3: This is a known challenge with electron-deficient pyridines. The electron-withdrawing nature of the fluorine and the carboxylic acid group can make the pyridine ring a poor ligand for the palladium catalyst, and the corresponding boronic acid or ester may be prone to protodeboronation.[4][5] Careful selection of the palladium catalyst, ligand, base, and solvent system is essential. Our Suzuki-Miyaura Cross-Coupling guide provides detailed strategies.

Q4: Is the purification of this compound derivatives challenging?

A4: The polarity of the molecule and its derivatives can make purification by silica gel chromatography challenging due to potential streaking. The basicity of the pyridine nitrogen can interact with the acidic silica. Using a modified mobile phase, such as one containing a small amount of triethylamine or acetic acid, can improve separation. Alternatively, techniques like reverse-phase chromatography or crystallization can be effective.

In-Depth Troubleshooting Guides

Amide Bond Formation (Acylations)

Amide coupling is a fundamental transformation for this compound. However, the electronic nature of this substrate requires careful consideration of reagents and conditions.

Common Issues & Solutions
Problem Potential Cause Troubleshooting & Optimization
Low or No Product Yield Incomplete Carboxylic Acid Activation: The electron-withdrawing fluorine atom can influence the reactivity of the carboxylic acid.- Use robust coupling reagents like HATU, HBTU, or COMU. - Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.
Amine Basicity: The amine starting material may be too weakly nucleophilic.- If possible, use a more nucleophilic amine. - Ensure the reaction medium is not overly acidic, which would protonate the amine.
Steric Hindrance: Bulky groups on either the acid or the amine can impede the reaction.- Increase the reaction temperature. - Consider using less sterically hindered coupling reagents.
Epimerization/Racemization Over-activation of the Carboxylic Acid: This can lead to the formation of oxazolone intermediates, which are prone to racemization.- Add racemization-suppressing additives like HOBt or Oxyma. - Perform the reaction at lower temperatures (0 °C to room temperature).
Difficult Purification Excess Coupling Reagents & Byproducts: Water-soluble byproducts from reagents like EDC can complicate extraction.- Use a workup procedure that includes an acidic wash (e.g., dilute HCl) to remove basic impurities and a basic wash (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid. - Consider using polymer-bound coupling reagents for easier removal by filtration.
Experimental Protocol: General Procedure for Amide Coupling using HATU
  • Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add HATU (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.).

  • Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.05 eq.) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow: Amide Coupling

G start Low Amide Yield check_reagents Verify Reagent Quality (Coupling agent, Base, Solvent) start->check_reagents pre_activation Implement Pre-activation Step (Acid + Coupling Agent + Base) check_reagents->pre_activation Reagents OK increase_equivalents Increase Equivalents of Coupling Agent/Base pre_activation->increase_equivalents Still low yield success Successful Coupling pre_activation->success Yield improves change_reagent Switch to a Stronger Coupling Reagent (e.g., COMU) increase_equivalents->change_reagent No improvement increase_equivalents->success Yield improves increase_temp Increase Reaction Temperature change_reagent->increase_temp Still problematic change_reagent->success Yield improves increase_temp->success Yield improves failure Re-evaluate Substrate Suitability increase_temp->failure No improvement

Caption: Troubleshooting decision tree for amide coupling.
Esterification Reactions

The direct esterification of this compound, typically via Fischer esterification, is a common but sometimes challenging reaction.

Common Issues & Solutions
Problem Potential Cause Troubleshooting & Optimization
Incomplete Reaction Insufficient Catalyst: The amount of acid catalyst may be too low to drive the equilibrium towards the product.- Increase the loading of the acid catalyst (e.g., H₂SO₄, HCl). - Use a large excess of the alcohol as the solvent to push the equilibrium.
Water Presence: Water, a byproduct of the reaction, can hydrolyze the ester back to the carboxylic acid.- Use anhydrous alcohol and reagents. - Employ a Dean-Stark apparatus to remove water azeotropically if using a solvent like toluene.
Product Degradation Harsh Conditions: High temperatures and strong acid can lead to decomposition or side reactions on the pyridine ring.- Use milder conditions, such as converting the carboxylic acid to an acyl chloride with SOCl₂ or oxalyl chloride, followed by reaction with the alcohol. - Consider alternative esterification methods like using Mitsunobu conditions for more sensitive substrates.
Difficult Isolation Product Solubility: The resulting ester may have some water solubility, leading to losses during aqueous workup.- Saturate the aqueous layer with NaCl during extraction to decrease the solubility of the ester. - Perform multiple extractions with the organic solvent.
Experimental Protocol: Fischer Esterification
  • Suspend this compound (1.0 eq.) in a large excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.5 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by vacuum distillation or column chromatography.

Suzuki-Miyaura Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for C-C bond formation. However, the use of fluorinated, electron-deficient pyridines like this compound derivatives in Suzuki-Miyaura couplings presents specific challenges.[6]

Common Issues & Solutions
Problem Potential Cause Troubleshooting & Optimization
Low or No Conversion Slow Oxidative Addition: If the coupling partner is an aryl chloride, oxidative addition can be slow.- Use a more reactive aryl bromide or iodide. - Employ a catalyst system with electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote oxidative addition.
Slow Transmetalation: The electron-deficient nature of the pyridine ring can hinder the transfer of the organic group from boron to palladium.[4]- Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to facilitate the formation of the boronate complex. - Consider converting the boronic acid to a more reactive trifluoroborate salt (BF₃K).
Protodeboronation Decomposition of Boronic Acid/Ester: The boronic acid or ester derivative of the fluoronicotinic acid can be unstable, especially in the presence of water and base, leading to the formation of the corresponding H-substituted compound.[4]- Use anhydrous solvents and degas the reaction mixture thoroughly to remove oxygen. - Use a boronic ester (e.g., pinacol ester) which can be more stable than the corresponding boronic acid. - Minimize reaction time and temperature where possible.
Homocoupling Side reaction of the boronic acid: This leads to the formation of a symmetrical biaryl product.- Ensure thorough degassing of the reaction mixture. - Use a ligand that promotes reductive elimination over other pathways.
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a reaction vessel, add the this compound derivative (e.g., a bromo-substituted ester) (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2-3 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand if required.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water, toluene/water, or DMF).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow: Suzuki-Miyaura Coupling

G start Low Suzuki Coupling Yield check_reagents Verify Reagent Quality (Pd catalyst, Base, Boronic Acid) start->check_reagents degas Ensure Rigorous Degassing (Solvent and Reaction Mixture) check_reagents->degas Reagents OK screen_base Screen Stronger Bases (K₃PO₄, CsF, Cs₂CO₃) degas->screen_base Still low yield success Successful Coupling degas->success Yield improves screen_ligand Screen Ligands (e.g., Buchwald ligands) screen_base->screen_ligand No improvement screen_base->success Yield improves screen_solvent Screen Solvents (Dioxane, Toluene, DMF) screen_ligand->screen_solvent No improvement screen_ligand->success Yield improves screen_solvent->success Yield improves failure Consider Alternative Coupling Strategy screen_solvent->failure No improvement

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.

References

Technical Support Center: Synthesis of 5-Fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Fluoro-6-methylnicotinic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important pharmaceutical intermediate.[1] Our approach is rooted in explaining the chemical principles behind each step, ensuring you can not only solve immediate issues but also prevent future complications.

Introduction to the Synthetic Challenge

This compound is a key building block in medicinal chemistry. The strategic placement of the fluorine atom can significantly enhance the metabolic stability and binding affinity of target drug molecules.[2] However, its synthesis is not without challenges. The electron-withdrawing nature of the pyridine ring, combined with the directing effects of the substituents, can lead to a range of impurities that are often difficult to separate.

This guide will focus on a common plausible synthetic strategy and address the impurities that can arise at each stage. We will explore the causality of these impurities and provide robust, field-tested protocols for their identification and removal.

Visualizing the Synthetic Pathway and Impurity Formation

A multi-step synthesis is typically required to achieve the desired substitution pattern on the pyridine ring. Below is a plausible pathway, highlighting the key transformations and the stages where common impurities are likely to emerge.

cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Halogenation/Functionalization cluster_2 Stage 3: Fluorination A 3,5-Lutidine B 5-Methylnicotinic Acid A->B KMnO4 Imp1 Impurity A: 3,5-Pyridinedicarboxylic Acid (Over-oxidation) B->Imp1 Forms from over-oxidation C Intermediate (e.g., 5-Methyl-6-chloronicotinic acid) B->C Halogenation Imp2 Impurity B: Positional Isomers C->Imp2 Non-selective halogenation D This compound (Target Molecule) C->D Fluoride Source (e.g., KF, AgF2) Imp3 Impurity C: Unreacted Chloro-intermediate C->Imp3 Incomplete reaction Imp4 Impurity D: 6-Hydroxynicotinic Acid Derivative (Hydrolysis) D->Imp4 Side reaction with water

Caption: A plausible synthetic route for this compound and points of impurity formation.

Frequently Asked Questions & Troubleshooting Guides

Stage 1: Oxidation of 3,5-Lutidine

The synthesis often begins with the selective oxidation of one methyl group of 3,5-lutidine. Potassium permanganate (KMnO₄) is a common oxidizing agent for this transformation.[3]

Question 1: My final product from the oxidation step shows two carboxylic acid signals in the NMR, and the mass spectrum corresponds to a dicarboxylic acid. What is this impurity and how can I avoid it?

Answer:

  • Impurity Identity: You are likely observing 3,5-pyridinedicarboxylic acid . This is a common over-oxidation byproduct when using strong oxidizing agents like KMnO₄.[3][4]

  • Causality: The reaction conditions, such as temperature, reaction time, and the stoichiometry of the oxidant, are critical. Excessive oxidant or prolonged reaction times at elevated temperatures can lead to the oxidation of both methyl groups.

  • Troubleshooting & Prevention:

    • Control Stoichiometry: Carefully control the molar ratio of KMnO₄ to 3,5-lutidine. Start with a sub-stoichiometric amount of oxidant and monitor the reaction progress by TLC or HPLC.

    • Temperature Management: Maintain the reaction at a mild temperature (e.g., 25-35°C) as described in related procedures.[3][4] Avoid excessive heating, as this will favor over-oxidation.

    • Slow Addition: Add the potassium permanganate solution portion-wise over an extended period (e.g., 4-5 hours) to maintain a low concentration of the oxidant in the reaction mixture.[4]

  • Purification Protocol: The difference in acidity and solubility between the mono- and di-acid can be exploited for purification.

    • Carefully adjust the pH of the aqueous solution after removing the manganese dioxide byproduct. 3,5-pyridinedicarboxylic acid will precipitate at a lower pH (around 0.5) than 5-methylnicotinic acid.[4]

    • Filter off the di-acid, and then adjust the filtrate to a higher pH (around 3.0) to precipitate the desired 5-methylnicotinic acid.[3]

Parameter5-Methylnicotinic Acid3,5-Pyridinedicarboxylic Acid
Molecular Weight 137.14 g/mol [5]167.12 g/mol [5]
pKa (approx.) ~4-5~2-3 (first), ~4-5 (second)
Solubility Higher solubility at very low pHLower solubility at very low pH
Stage 2 & 3: Halogenation and Fluorination

Introducing the fluorine atom often involves a two-step process: halogenation at the 6-position (e.g., chlorination) followed by a nucleophilic aromatic substitution (SNAr) with a fluoride source. Direct C-H fluorination of pyridines can be challenging and may lack the required regioselectivity for this specific substitution pattern.[6][7]

Question 2: After the fluorination step, I see a significant amount of my starting material (the 6-chloro intermediate) remaining. How can I drive the reaction to completion?

Answer:

  • Impurity Identity: This is the unreacted 6-chloro-5-methylnicotinic acid (or its ester).

  • Causality: Halogen exchange reactions on pyridine rings can be sluggish.[8] The reasons for incomplete conversion include:

    • Insufficient reactivity of the fluoride source: The choice of fluoride salt and solvent is crucial.

    • Deactivation of the pyridine ring: The presence of the electron-withdrawing carboxylic acid group can deactivate the ring towards nucleophilic attack.

    • Low reaction temperature or insufficient time.

  • Troubleshooting & Prevention:

    • Choice of Fluoride Source: Use a highly reactive and anhydrous fluoride source. Spray-dried potassium fluoride is often more effective than standard KF. Phase-transfer catalysts (e.g., quaternary ammonium salts) can also enhance the reaction rate.

    • Esterification: Consider performing the fluorination on the methyl or ethyl ester of the nicotinic acid. The ester group is still electron-withdrawing but may offer better solubility in aprotic polar solvents suitable for SNAr reactions (e.g., DMF, DMSO). The ester can then be hydrolyzed in a subsequent step.

    • Increase Temperature: These reactions often require high temperatures (150-220°C) to proceed at a reasonable rate.[8]

  • Purification Protocol:

    • Chromatography: Flash column chromatography on silica gel is typically effective for separating the more polar carboxylic acid product from the less polar chloro-intermediate.

    • Recrystallization: If a solid, recrystallization may be possible. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

Question 3: My mass spectrum shows a peak corresponding to the replacement of the halogen with a hydroxyl group. What is this and why did it form?

Answer:

  • Impurity Identity: You are observing the formation of 6-hydroxy-5-methylnicotinic acid .

  • Causality: This impurity arises from the hydrolysis of the 6-halo intermediate. The reaction conditions for SNAr are harsh, and any trace amounts of water in the reaction mixture can act as a competing nucleophile, leading to the formation of the undesired hydroxy compound.[9]

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use anhydrous solvents and dry the starting materials and fluoride source under vacuum before use.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Purification Protocol:

    • The hydroxy derivative is significantly more polar and has different acidic properties than the fluoro product.

    • Acid-Base Extraction: You may be able to separate them by carefully controlled acid-base extractions, although this can be challenging.

    • Chromatography: Flash chromatography is the most reliable method for separating these two compounds.

Summary of Key Impurities and Mitigation Strategies

Impurity NameStage of FormationRoot CausePrevention & Troubleshooting
3,5-Pyridinedicarboxylic Acid OxidationOver-oxidation of 3,5-lutidineControl oxidant stoichiometry and temperature; slow addition.[3][4]
Positional Isomers HalogenationLack of regioselectivityUse directing groups and optimized reaction conditions.
Unreacted 6-Chloro Intermediate FluorinationIncomplete SNAr reactionUse reactive fluoride source, higher temperature, or ester protection.[8]
6-Hydroxy-5-methylnicotinic acid FluorinationHydrolysis by trace waterMaintain strictly anhydrous conditions.[9]

By understanding the chemical principles behind the formation of these common impurities, you can proactively adjust your experimental design to maximize the yield and purity of your this compound synthesis.

References

Technical Support Center: Optimizing Amide Coupling with 5-Fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing amide coupling reactions involving 5-Fluoro-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance your synthetic success.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the amide coupling of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My amide coupling reaction with this compound is resulting in low or no desired product. What are the common causes and how can I resolve this?

Answer:

Low yields in amide coupling reactions with this compound often stem from the electronic properties of the acid and potential steric hindrance. The fluorine atom and the pyridine nitrogen make the carboxylic acid electron-deficient, which can impact the efficiency of certain coupling reagents.[1] Here’s a breakdown of potential causes and solutions:

  • Incomplete Carboxylic Acid Activation: The first step in amide coupling is the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[2][3] If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete.[2]

    • Solution: Switch to a more potent coupling reagent. For electron-deficient acids, uronium/aminium-based reagents like HATU or phosphonium-based reagents like PyBOP are often more effective than standard carbodiimides like DCC or EDC alone.[3] Consider using an additive such as HOBt or OxymaPure to improve reaction efficiency and suppress side reactions.[2]

  • Deactivation of the Amine: An acid-base reaction between the carboxylic acid and the amine can occur, protonating the amine and rendering it non-nucleophilic.[2]

    • Solution: Add a non-nucleophilic base, such as DIPEA or triethylamine (TEA) , to the reaction mixture to neutralize any acid and ensure the amine remains in its free, nucleophilic form.[2]

  • Steric Hindrance: The methyl group at the 6-position of the nicotinic acid can create steric hindrance, impeding the approach of the amine, especially if the amine itself is bulky.[2]

    • Solution: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. If possible, consider using a less sterically hindered amine.

  • Hydrolysis of Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it to the starting carboxylic acid.[2]

    • Solution: Ensure all glassware is oven-dried and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Significant Side Product Formation

Question: I'm observing significant side reactions in my coupling reaction. How can I minimize them?

Answer:

Side reactions are a common challenge in amide coupling. Here are some of the most frequent side products and how to mitigate their formation:

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur, especially with carbodiimide reagents.[3]

    • Solution: Use coupling additives known to suppress racemization, such as HOBt or OxymaPure .[2] Running the reaction at a lower temperature can also help minimize epimerization.

  • Guanidinium Byproduct Formation: Uronium/aminium-based coupling reagents like HATU can react with the amine to form a guanidinium byproduct, consuming the amine and reducing the yield of the desired amide.

    • Solution: The order of addition is crucial. Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[2] This ensures the activated acid is readily available to react with the amine, minimizing the competing side reaction.

Issue 3: Difficulty with Purification

Question: I'm struggling to purify my final amide product from the reaction mixture. What are some common impurities and how can I remove them?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, coupling reagent byproducts, and any side products.

  • Dicyclohexylurea (DCU) from DCC: If you are using DCC as your coupling reagent, the byproduct dicyclohexylurea (DCU) is often insoluble in many common reaction solvents and can be difficult to remove.[4]

    • Solution: While DCU is often removed by filtration, some may remain in solution. Recrystallization from acetonitrile can be an effective way to remove residual DCU.[4]

  • Water-Soluble Byproducts from EDC: When using EDC, the resulting urea byproduct is water-soluble.[5]

    • Solution: An aqueous workup is typically effective. Quench the reaction with water or a saturated aqueous solution of NH₄Cl, and then extract the product into an organic solvent.[2] Wash the organic layer with brine to remove any remaining water-soluble impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for this compound?

There is no single "best" reagent, as the optimal choice depends on the specific amine being used and the reaction scale.[4] However, for an electron-deficient and potentially sterically hindered acid like this compound, HATU is a highly effective and commonly used reagent.[6] It often provides good yields and minimizes side reactions, especially when paired with a non-nucleophilic base like DIPEA.[2][6]

Q2: What are the recommended solvents for this amide coupling?

Dipolar aprotic solvents are generally preferred.[7] N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are excellent choices.[2] For larger-scale reactions where solvent removal can be an issue, isopropyl acetate has also been used successfully.[6]

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction.[2] This allows you to track the consumption of the starting materials and the formation of the product, helping you determine the optimal reaction time.

Q4: Can I activate the carboxylic acid to an acid chloride first?

Yes, converting the carboxylic acid to an acyl chloride is a viable two-step approach.[3] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used.[8] However, this method can sometimes lead to side reactions, especially at elevated temperatures.[8] For sensitive substrates, direct amide coupling with a modern coupling reagent is often a milder and more efficient one-pot procedure.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a robust starting point for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.0-1.2 equivalents)

  • HATU (1.0-1.5 equivalents)

  • DIPEA (2.0 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Add HATU (1.0-1.5 equivalents) and DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Coupling Reagent Comparison
Coupling ReagentAdditiveBaseTypical Yield RangeKey Considerations
HATU NoneDIPEA70-95%Excellent for electron-deficient acids. Pre-activation is key.
EDC HOBtDIPEA/TEA40-80%Economical choice, but may require longer reaction times or heating.
PyBOP NoneDIPEA65-90%Good alternative to HATU; avoids guanidinium byproduct.
DCC HOBtNone30-70%Inexpensive, but DCU byproduct can be difficult to remove.

Yields are approximate and highly dependent on the specific amine substrate and reaction conditions.

Section 4: Visualizations

Amide Coupling Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Acid in Anhydrous Solvent B Add Coupling Reagent (e.g., HATU) & Base (e.g., DIPEA) A->B C Pre-activate (15-30 min) B->C D Add Amine C->D E Monitor Reaction (TLC/LC-MS) D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: A typical experimental workflow for HATU-mediated amide coupling.

Troubleshooting Decision Tree

G Start Low Yield? IncompleteActivation Incomplete Activation? Start->IncompleteActivation Yes SideReactions Side Reactions? Start->SideReactions No, but side products StericHindrance Steric Hindrance? IncompleteActivation->StericHindrance No UsePotentReagent Use HATU/PyBOP IncompleteActivation->UsePotentReagent Yes IncreaseTemp Increase Temperature StericHindrance->IncreaseTemp Yes AddHOBt Add HOBt/Oxyma SideReactions->AddHOBt Racemization? Preactivate Pre-activate Acid SideReactions->Preactivate Guanidinium byproduct?

Caption: A decision tree for troubleshooting low-yield amide coupling reactions.

References

Technical Support Center: Purification of 5-Fluoro-6-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-fluoro-6-methylnicotinic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. This compound serves as a critical intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and metabolic disorders.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during purification.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound and its derivatives.

Q1: What are the primary methods for purifying crude this compound?

The most effective purification strategies for this compound and its derivatives typically involve a combination of techniques, including:

  • Crystallization: This is often the most efficient method for obtaining high-purity material. The choice of solvent is critical and depends on the specific derivative.

  • Acid-Base Extraction: Leveraging the acidic nature of the carboxylic acid group and the basicity of the pyridine nitrogen allows for effective separation from neutral or basic impurities.

  • Column Chromatography: Silica gel chromatography is a common technique for separating the target compound from closely related impurities.[2]

  • pH Adjustment: The solubility of nicotinic acid derivatives can be significantly influenced by pH, a property that can be exploited for purification.[3][4]

Q2: My this compound derivative has poor solubility in common organic solvents. What should I do?

Poor solubility can be a significant hurdle. Here are some strategies to address this:

  • Solvent Screening: A systematic screening of a broad range of solvents with varying polarities is recommended. Nicotinic acid itself is sparingly soluble in ethers, suggesting that solvents like THF or Et2O could be explored.[5]

  • Esterification: Converting the carboxylic acid to an ester derivative can significantly improve solubility in organic solvents, facilitating purification by chromatography or extraction.[6]

  • Temperature Adjustment: Heating the solvent can increase the solubility of your compound, which is particularly useful for crystallization.

  • pH Modification: For extractions, adjusting the pH of the aqueous phase can modulate the solubility of the compound. The protonated form (at low pH) may have different solubility characteristics than the deprotonated form (at higher pH).

Q3: What are the common impurities I should expect in the synthesis of this compound derivatives?

Common impurities often arise from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted Starting Materials: Such as the corresponding pyridine precursor.

  • Over-oxidized or Under-oxidized Byproducts: If the synthesis involves oxidation of a methyl or ethyl group.[7][8]

  • Positional Isomers: Depending on the synthetic route, other isomers of the fluorinated nicotinic acid may be present.

  • Reagents and Catalysts: Residual coupling agents (like EDC, DMAP), acids, or bases used in the reaction.[2]

Q4: Can I use reverse-phase HPLC for the purification of this compound?

Yes, reverse-phase HPLC can be a suitable method for both analysis and purification. A method for a similar compound, 2-chloro-6-methylnicotinic acid, utilizes a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[9] This approach is scalable and can be adapted for preparative separations.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques.

Guide 1: Troubleshooting Crystallization

Crystallization is a powerful technique for achieving high purity. However, several issues can arise.

Problem Possible Cause Solution
No crystals form upon cooling. The compound is too soluble in the chosen solvent.Add a less polar anti-solvent dropwise to the solution until turbidity persists. Then, warm the solution until it becomes clear and allow it to cool slowly.
The solution is supersaturated, but nucleation has not occurred.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.
The compound oils out instead of crystallizing. The cooling rate is too fast.Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
The solvent is not appropriate for crystallization.Try a different solvent or a solvent mixture. Experiment with a range of polarities.
The resulting crystals are colored or appear impure. Impurities are co-crystallizing with the product.Consider a pre-purification step such as a charcoal treatment of the hot solution to remove colored impurities. A second crystallization from a different solvent system may be necessary.

Experimental Protocol: Recrystallization

  • Solvent Selection: In an Erlenmeyer flask, dissolve a small amount of the crude product in a minimal amount of a suitable hot solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Guide 2: Troubleshooting Liquid-Liquid Extraction

Acid-base extraction is a fundamental technique for separating acidic and basic compounds.

Problem Possible Cause Solution
Poor separation of layers or emulsion formation. The densities of the aqueous and organic layers are too similar.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous layer.
Vigorous shaking.Gently invert the separatory funnel multiple times instead of shaking vigorously.
Low recovery of the product from the organic layer. The product has some solubility in the aqueous layer.Perform multiple extractions with smaller volumes of the organic solvent.
The pH of the aqueous layer is not optimal for partitioning.Ensure the pH of the aqueous layer is sufficiently low (e.g., pH < 2) to fully protonate the carboxylic acid, driving it into the organic layer.
The product is not extracting into the organic layer after basification and re-extraction. The ester derivative is being hydrolyzed.Use a mild base like sodium bicarbonate (NaHCO₃) instead of a strong base like sodium hydroxide (NaOH) to neutralize the acid, especially if you are working with an ester derivative.[5]

Workflow Diagram: Acid-Base Extraction

start Crude Product in Organic Solvent wash_base Wash with aq. NaHCO₃ start->wash_base aq_layer1 Aqueous Layer (Contains deprotonated product) wash_base->aq_layer1 Separate Layers org_layer1 Organic Layer (Contains neutral/basic impurities) wash_base->org_layer1 Separate Layers acidify Acidify with HCl aq_layer1->acidify extract_org Extract with Organic Solvent acidify->extract_org aq_layer2 Aqueous Layer extract_org->aq_layer2 Separate Layers org_layer2 Organic Layer (Contains protonated product) extract_org->org_layer2 Separate Layers dry Dry over Na₂SO₄ org_layer2->dry evaporate Evaporate Solvent dry->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for purifying this compound via acid-base extraction.

Guide 3: Troubleshooting Column Chromatography

Column chromatography is essential for separating compounds with similar polarities.

Problem Possible Cause Solution
Poor separation of spots on TLC. The solvent system is not optimal.Systematically vary the polarity of the eluent. For nicotinic acid derivatives, solvent systems like ethyl acetate/hexanes or dichloromethane/methanol are often effective.[2]
The compound is streaking on the TLC plate. The compound is too polar for the eluent or is interacting strongly with the silica gel.Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid group and reduce tailing.
The sample is overloaded on the TLC plate.Spot a more dilute solution of your sample.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. A step or gradient elution may be necessary.
Cracked or channeled column bed. Improper packing of the column.Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.

Workflow Diagram: Column Chromatography

start Crude Product dissolve Dissolve in minimum amount of solvent start->dissolve adsorb Adsorb onto silica gel dissolve->adsorb load_sample Load sample onto column adsorb->load_sample pack_column Pack column with silica slurry pack_column->load_sample elute Elute with appropriate solvent system load_sample->elute collect_fractions Collect fractions elute->collect_fractions tlc_analysis Analyze fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine pure fractions tlc_analysis->combine_fractions evaporate Evaporate solvent combine_fractions->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for purification by silica gel column chromatography.

III. References

  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. --INVALID-LINK--

  • Electronic Supplementary Information - The Royal Society of Chemistry. --INVALID-LINK--

  • This compound - MySkinRecipes. --INVALID-LINK--

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. --INVALID-LINK--

  • CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid - Google Patents. --INVALID-LINK--

  • Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. --INVALID-LINK--

  • Methyl 6-methylnicotinate synthesis from 6 - Benchchem. --INVALID-LINK--

  • US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents. --INVALID-LINK--

  • US2993904A - Preparation of 6-methylnicotinic acid - Google Patents. --INVALID-LINK--

References

Technical Support Center: Stability of 5-Fluoro-6-methylnicotinic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Fluoro-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound in solution. As your Senior Application Scientist, my goal is to equip you with the necessary knowledge to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in an aqueous solution?

The stability of this compound, like many substituted nicotinic acid derivatives, is primarily influenced by pH, temperature, and exposure to light.

  • pH: While the carboxylic acid group is generally stable, extreme pH conditions (highly acidic or alkaline) can promote degradation over extended periods. The pyridine ring nitrogen has a pKa that influences the molecule's overall charge and reactivity at different pH values. For analogous compounds like nicotinic acid esters, both acid and base-catalyzed hydrolysis are significant degradation pathways.[1] While direct hydrolysis of the acid is not the same, pH can still affect decarboxylation or other ring-related reactions.

  • Temperature: Increased temperature accelerates the rate of all chemical reactions, including degradation.[1][2] Therefore, storing solutions at elevated temperatures will decrease the shelf-life of the compound. For long-term storage, refrigerated (2-8°C) or frozen (-20°C) conditions are highly recommended.[2][3]

  • Light (Photostability): Aromatic systems and compounds with heteroatoms, such as this compound, can be susceptible to photodegradation. It is best practice to store solutions in amber vials or otherwise protected from light to minimize this risk.

  • Presence of Catalysts: The presence of metal ions or enzymes (e.g., from microbial contamination) can potentially catalyze degradation reactions.[2]

Q2: What are the recommended storage conditions for stock solutions?

Based on the chemical properties of related nicotinic acid derivatives and general laboratory best practices, the following storage conditions are recommended:

  • Short-Term Storage (up to 1-2 weeks): Store solutions at 2-8°C in tightly sealed, light-protected (amber) containers.[2]

  • Long-Term Storage (>2 weeks): Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below.[3] When stored at -80°C, stock solutions in appropriate solvents like DMSO can be stable for at least six months.[3]

  • Solid Compound: Store the solid powder in a tightly closed container in a dry, well-ventilated place, as recommended by safety data sheets for similar compounds.[4][5]

Q3: Which solvents are most suitable for preparing stock solutions of this compound?

The choice of solvent depends on the experimental application.

  • Organic Solvents: For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice due to its excellent solvating power for a wide range of organic molecules.[3] Methanol is also a viable option.

  • Aqueous Solutions: The compound is expected to have some solubility in water, which will be pH-dependent. Solubility of related compounds like 6-methylnicotinic acid is described as "sparingly soluble in water".[6] To enhance aqueous solubility, the pH can be adjusted to deprotonate the carboxylic acid (pH > pKa), forming a more soluble carboxylate salt. The use of buffers is highly recommended to maintain a stable pH.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: I am observing a progressive loss of compound concentration or inconsistent results from my stock solution over time.
  • Possible Cause 1: Chemical Degradation. The compound may be degrading due to improper storage conditions.

    • Solution: Review your storage protocol. Ensure solutions are stored at the correct temperature (refrigerated or frozen) and protected from light.[2][3] Prepare fresh stock solutions more frequently and consider performing a stability study under your specific experimental conditions (see Protocol 1).

  • Possible Cause 2: Microbial Contamination. If using a buffered aqueous solution without antimicrobial agents, microbial growth can lead to enzymatic degradation of the compound.

    • Solution: Prepare solutions using sterile techniques. Use sterile-filtered buffers and high-purity water. For long-term storage of aqueous solutions, consider filtering through a 0.22 µm filter before aliquoting and storing.[2]

  • Possible Cause 3: Repeated Freeze-Thaw Cycles. Aliquoting large stock solutions and repeatedly freezing and thawing them can introduce moisture and accelerate degradation.

    • Solution: Prepare smaller, single-use aliquots of your stock solution to minimize the number of freeze-thaw cycles.

Issue 2: An unexpected peak is appearing in my HPLC/LC-MS analysis of the solution.
  • Possible Cause: Degradation Product. The new peak is likely a product of chemical degradation. Given the structure, potential degradation products could arise from decarboxylation (loss of CO2) or modification of the pyridine ring, although the latter is less likely under typical storage conditions.

    • Solution: Confirm the identity of the peak.

      • Forced Degradation: Perform a forced degradation study (see Protocol 1) by exposing the compound to stress conditions (acid, base, heat, oxidation). This can help generate the degradant in higher concentrations, aiding in its identification by techniques like LC-MS.

      • Mass Spectrometry: Analyze the sample using LC-MS to determine the molecular weight of the unknown peak. This information is crucial for proposing a likely structure for the degradation product.

Issue 3: My compound is precipitating out of my aqueous solution.
  • Possible Cause 1: Exceeded Solubility Limit. The concentration of your solution may be higher than the compound's solubility under those specific conditions (solvent, temperature, pH).

    • Solution: Determine the solubility of this compound in your chosen solvent system before preparing high-concentration solutions. The solubility of nicotinic acid itself varies significantly across different solvents.[7]

  • Possible Cause 2: pH Shift. The solubility of a carboxylic acid is highly dependent on pH. A decrease in pH will protonate the carboxylate, making the compound less polar and potentially causing it to precipitate from an aqueous solution.

    • Solution: Use a suitable buffer system to maintain a constant pH. Ensure the buffer's capacity is sufficient for your experimental needs.

Data Presentation

The stability of this compound is governed by several key factors, summarized below.

FactorEffect on StabilityRecommendation
pH Both highly acidic and alkaline conditions may accelerate degradation over time.[1]Maintain pH within a stable range using a buffer, typically between pH 4-8 for many applications.
Temperature Higher temperatures significantly increase the rate of degradation.[2]Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures. Avoid repeated freeze-thaw cycles.[3]
Light UV/Visible light exposure can lead to photodegradation.Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.
Solvent Protic solvents (like water) can participate in hydrolysis-type reactions, while aprotic solvents (like DMSO) are generally preferred for long-term storage of stock solutions.For long-term storage, use a high-purity aprotic solvent like DMSO. For aqueous experiments, prepare fresh solutions from the DMSO stock.
Oxygen The presence of dissolved oxygen can lead to oxidative degradation, especially if contaminants like metal ions are present.For highly sensitive applications, consider de-gassing solvents by sparging with an inert gas like nitrogen or argon before preparing solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound. This is critical for developing a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter, HPLC-UV or HPLC-MS system

Procedure:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a small vial.

    • Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Mix with 1 mL of water. Incubate at 60°C for 24 hours.

    • Photolytic Stress: Expose the stock solution (in a quartz cuvette or clear vial) to direct UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to approximately pH 7.

  • Analysis: Analyze all samples, including an unstressed control, by a suitable HPLC method (see Protocol 2). Use a PDA detector to check for peak purity and an MS detector to identify the mass of any new peaks formed.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify the concentration of this compound and its degradation products over time.

Instrumentation & Columns:

  • HPLC System: With UV/PDA detector or Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

Chromatographic Conditions (Example - must be optimized):

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the UV absorbance maximum (e.g., around 260-270 nm).

  • Injection Volume: 10 µL.

Procedure for a Real-Time Stability Study:

  • Prepare Solution: Prepare a solution of this compound at a known concentration in the desired buffer or solvent system.

  • Storage: Aliquot the solution into multiple sealed, light-protected vials. Store them at the desired temperatures (e.g., 4°C and 25°C).

  • Time Points: At designated time intervals (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months), remove one vial from each temperature condition.

  • Analysis: Analyze the samples using the validated HPLC method.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN:H2O) aliquot Aliquot into Vials for Each Stress Condition prep_stock->aliquot acid Acidic (1M HCl, 60°C) aliquot->acid base Basic (1M NaOH, 60°C) aliquot->base oxidative Oxidative (3% H2O2, RT) aliquot->oxidative thermal Thermal (H2O, 60°C) aliquot->thermal photo Photolytic (UV Light, RT) aliquot->photo neutralize Neutralize Acid/Base Samples base->neutralize hplc Analyze All Samples by Stability-Indicating HPLC-MS neutralize->hplc data Identify Degradants & Determine Degradation % hplc->data

Caption: Workflow for a Forced Degradation Study.

G parent This compound (C7H6FNO2) decarboxylated Hypothetical Product 1: 5-Fluoro-2-methylpyridine (Loss of CO2) parent->decarboxylated Harsh Thermal/pH Stress hydroxylated Hypothetical Product 2: Hydroxylated derivative (Oxidative Stress) parent->hydroxylated Oxidative Stress (e.g., H2O2)

Caption: Hypothetical Degradation Pathways.

References

Technical Support Center: Esterification of 5-Fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the esterification of 5-fluoro-6-methylnicotinic acid. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry, where fluorine incorporation can enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] However, its unique electronic and structural features present specific challenges during synthesis. This document provides in-depth, question-and-answer-based troubleshooting, explains the chemical causality behind common issues, and offers validated protocols to mitigate side reactions and maximize yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Fischer esterification of this compound is showing low conversion. What are the primary causes and how can I resolve them?

A1: Low conversion in the acid-catalyzed esterification of this substrate is a common issue stemming from its specific chemical nature. The primary factors are equilibrium limitations, catalyst protonation, and solubility.

  • Causality—The Equilibrium Problem: Fischer esterification is a reversible reaction where water is produced as a byproduct.[3] According to Le Châtelier's principle, the accumulation of water in the reaction mixture will shift the equilibrium back towards the starting materials, stalling the reaction.

  • Causality—The Role of the Pyridine Nitrogen: The basic nitrogen on the pyridine ring is readily protonated by the strong acid catalyst (e.g., H₂SO₄). This is not necessarily a negative event; the resulting pyridinium salt is the true reacting species. This protonation prevents the nitrogen from interfering with the reaction and activates the carboxylic acid group. However, it significantly alters the molecule's solubility and requires a stoichiometric amount of acid for both protonation and catalysis.[4][5]

  • Causality—Electronic Effects: The fluorine atom at the 5-position is strongly electron-withdrawing. This increases the electrophilicity of the carbonyl carbon, which should, in principle, facilitate the nucleophilic attack by the alcohol.[6] Therefore, electronic deactivation is an unlikely cause for low conversion.

Troubleshooting Steps:

  • Aggressive Water Removal: The most critical factor for driving the reaction to completion is the continuous removal of water.

    • For water-immiscible alcohols (e.g., n-butanol): Use a Dean-Stark apparatus to azeotropically remove water as it forms.[5]

    • For water-miscible alcohols (e.g., methanol, ethanol): Use a large excess of the alcohol to shift the equilibrium forward. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.

  • Sufficient Catalyst Loading: Ensure at least one equivalent of strong acid is used to fully protonate the pyridine nitrogen, with an additional catalytic amount to facilitate the esterification.

  • Temperature and Reaction Time: While higher temperatures favor the reaction rate, they can also lead to side reactions. Refluxing is standard. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Reactions involving nicotinic acid derivatives can require several hours to reach completion.[7]

Q2: I'm observing significant hydrolysis of my ester product during the aqueous workup. How can I prevent this product loss?

A2: The ester of this compound is susceptible to hydrolysis under both acidic and basic conditions, a common issue when purifying esters of pyridine carboxylic acids.[4] The workup procedure is therefore critical to preserving your product.

  • Causality—Acid and Base-Catalyzed Hydrolysis: In the presence of water, the acidic catalyst remaining in the reaction mixture can catalyze the reverse reaction (hydrolysis). Similarly, adding a strong base for neutralization creates conditions ripe for saponification (base-catalyzed hydrolysis). This is often exacerbated by localized heat generated during neutralization.

Recommended Workup Protocol:

  • Cooling is Critical: Before neutralization, cool the reaction mixture to 0-5°C in an ice bath. This dramatically slows the rate of both acid and base-catalyzed hydrolysis.[4]

  • Use a Mild Base: Neutralize the excess acid by slowly adding a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Avoid strong bases like NaOH or KOH. The slow addition helps to control the exothermic neutralization and minimize temperature spikes.

  • Efficient Extraction: Once neutralized (pH ~7-8), immediately extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Do not let the product sit in the aqueous solution for extended periods.

  • Brine Wash: Wash the combined organic extracts with a saturated brine (NaCl) solution. This helps to remove residual water and break up any emulsions, improving the separation of the organic and aqueous layers.

G start Reaction Mixture (Ester, Alcohol, Acid Catalyst) cool Cool to 0-5°C (Ice Bath) start->cool Step 1 neutralize Slowly Add Saturated NaHCO₃ Solution until pH ~7-8 cool->neutralize Step 2 extract Extract with Ethyl Acetate (3x Volume) neutralize->extract Step 3 combine Combine Organic Layers extract->combine Step 4 wash Wash with Saturated Brine combine->wash Step 5 dry Dry over Anhydrous Na₂SO₄ wash->dry Step 6 filter Filter and Concentrate (Rotary Evaporator) dry->filter Step 7 product Purified Ester Product filter->product Step 8

Caption: Workflow for minimizing hydrolytic side reactions.

Q3: Are there alternative esterification methods that avoid strong acids and high temperatures?

A3: Yes, several alternative methods can be employed, which are particularly useful if your molecule contains other acid-sensitive functional groups. These methods typically involve activating the carboxylic acid group under milder conditions.

  • Method 1: Acid Chloride Formation:

    • Description: The carboxylic acid is first converted to a highly reactive acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride (as its hydrochloride salt) is then reacted with the alcohol, often in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct.[8]

    • Pros: High reactivity, often rapid and high-yielding reactions at lower temperatures.

    • Cons: Thionyl chloride and oxalyl chloride are hazardous reagents. The intermediate acyl chloride can be moisture-sensitive.

  • Method 2: Carbodiimide Coupling:

    • Description: This method uses a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), typically with a catalyst like 4-dimethylaminopyridine (DMAP). The coupling agent activates the carboxylic acid, allowing it to be attacked by the alcohol.

    • Pros: Very mild conditions (often room temperature), high functional group tolerance.

    • Cons: DCC can form a dicyclohexylurea (DCU) byproduct that can be difficult to remove.[8] EDCI forms a water-soluble urea byproduct, simplifying purification. These reagents are more expensive than traditional acid catalysts.

  • Method 3: Alkylating Agents:

    • Description: The carboxylic acid is first deprotonated with a base (e.g., K₂CO₃) to form the carboxylate salt, which is then reacted with an alkylating agent like dimethyl sulfate (DMS) or methyl iodide.

    • Pros: Avoids acidic conditions entirely.

    • Cons: Alkylating agents are often toxic and carcinogenic. There is a significant risk of N-alkylation at the pyridine nitrogen, leading to a quaternized pyridinium salt as a major side product. This method is generally less preferred for this class of compounds unless conditions are very carefully optimized.

MethodReagents & ConditionsProsCons & Potential Side Reactions
Fischer Esterification Alcohol (solvent), H₂SO₄ or HCl (catalyst), RefluxEconomical, scalable, simple reagents.[9]High temperatures, strong acid, equilibrium-limited, potential for hydrolysis during workup.[3][4]
Acid Chloride Formation 1. SOCl₂ or (COCl)₂, 2. Alcohol, Base (e.g., Et₃N), 0°C to RTHigh yields, fast reaction, avoids equilibrium issues.[8]Harsh reagents, moisture-sensitive intermediate, potential for over-reaction.
Carbodiimide Coupling EDCI or DCC, DMAP (cat.), Alcohol, RTExtremely mild conditions, high functional group tolerance.Reagent cost, formation of urea byproducts (DCU from DCC can be problematic).[8]

Experimental Protocols & Mechanistic Visualization

Protocol 1: Standard Fischer Esterification of this compound with Methanol

This protocol is a representative procedure based on established methods for nicotinic acid derivatives.[7][9]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 mL per gram of acid). Place the flask in an ice bath and slowly add concentrated sulfuric acid (1.1 eq) dropwise while stirring.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux for 6-18 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) or LC-MS until consumption of the starting material is observed.

  • Workup: Cool the reaction mixture to 0°C. Slowly add saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel chromatography if necessary.

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer & Elimination R-COOH Carboxylic Acid Protonated_Carbonyl Protonated Carbonyl (Activated) R-COOH->Protonated_Carbonyl + H⁺ H+ H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Carbonyl->Tetrahedral_Intermediate + R'-OH R'-OH Alcohol Proton_Transfer Protonated Ether Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Ester Ester Product Proton_Transfer->Ester - H₂O, -H⁺ H2O H₂O

Caption: Key steps in the acid-catalyzed Fischer esterification.

References

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 5-Fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluoro-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in pharmaceutical research, mastering the synthesis of this fluorinated nicotinic acid derivative is crucial for the advancement of various therapeutic programs.[1] This document provides in-depth troubleshooting guides and frequently asked questions in a user-friendly format to support your research endeavors.

I. Synthetic Strategy Overview

A robust and reproducible synthesis of this compound can be approached through a multi-step pathway. A common and logical route involves the introduction of a functional group at the 5-position of a 6-methylnicotinic acid precursor that can be subsequently converted to the desired fluorine atom. The Balz-Schiemann reaction is a classic and effective method for the introduction of fluorine onto an aromatic ring via a diazonium salt intermediate.[2][3]

The proposed synthetic pathway is as follows:

Synthetic_Pathway A 6-Methylnicotinic Acid B Methyl 6-methylnicotinate A->B Esterification (MeOH, H2SO4) C Methyl 5-nitro-6-methylnicotinate B->C Nitration (HNO3, H2SO4) D Methyl 5-amino-6-methylnicotinate C->D Reduction (e.g., H2, Pd/C) E This compound Diazonium Tetrafluoroborate D->E Diazotization (HBF4, NaNO2) F Methyl 5-fluoro-6-methylnicotinate E->F Balz-Schiemann Reaction (Heat) G This compound F->G Hydrolysis (e.g., NaOH, H2O)

Caption: Proposed synthetic workflow for this compound.

II. Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

A. Esterification of 6-Methylnicotinic Acid

Q1: My esterification of 6-methylnicotinic acid is showing low conversion. How can I improve the yield?

A1: Low conversion in Fischer esterification is a common issue, primarily due to the equilibrium nature of the reaction. To drive the reaction towards the product, consider the following:

  • Excess Methanol: Utilize methanol as the solvent to ensure it is in large excess, shifting the equilibrium to favor ester formation.

  • Water Removal: The removal of water, a byproduct of the reaction, will also push the equilibrium forward. While a Dean-Stark apparatus can be used, it is often less practical with a low-boiling alcohol like methanol. Ensuring anhydrous conditions from the start is critical.

  • Catalyst Concentration: Ensure a sufficient amount of a strong acid catalyst, such as sulfuric acid or gaseous HCl, is used. The catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

Table 1: Typical Reaction Conditions for Fischer Esterification

ParameterConditionReference
Reactants6-Methylnicotinic acid, Methanol[4]
CatalystConcentrated H₂SO₄[4]
TemperatureReflux[4]
Reaction Time12-24 hours[4]
Expected Yield70-90%[4]
B. Nitration of Methyl 6-methylnicotinate

Q2: I am observing the formation of multiple nitrated isomers. How can I improve the regioselectivity for the 5-position?

A2: The directing effects of the substituents on the pyridine ring govern the regioselectivity of nitration. The ester group is a meta-director, while the methyl group is an ortho, para-director. The pyridine nitrogen is deactivating. Careful control of reaction conditions is key to favoring nitration at the 5-position.

  • Temperature Control: Run the reaction at a low temperature (e.g., 0-5 °C) to minimize the formation of undesired isomers. Overheating can lead to decreased selectivity.

  • Rate of Addition: Add the nitrating agent (a mixture of nitric acid and sulfuric acid) slowly to the solution of the ester to maintain a low localized concentration of the nitrating species and better control the reaction temperature.

C. Reduction of the Nitro Group

Q3: The reduction of the nitro group is sluggish or incomplete. What can I do?

A3: Incomplete reduction can be due to several factors related to the catalyst and reaction conditions.

  • Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. If the catalyst is old or has been exposed to air for an extended period, its activity may be compromised.

  • Hydrogen Pressure: While the reaction can often be carried out at atmospheric pressure, increasing the hydrogen pressure can enhance the reaction rate.

  • Solvent Choice: Methanol or ethanol are common solvents for this type of reduction. Ensure the starting material is fully dissolved.

D. The Balz-Schiemann Reaction: From Amino Group to Fluorine

This is often the most challenging step in the synthesis.

Q4: The yield of my Balz-Schiemann reaction is very low, and I am isolating a significant amount of a hydroxylated byproduct (5-hydroxy-6-methylnicotinic acid). What is causing this?

A4: The formation of a hydroxylic byproduct is a classic side reaction in the Balz-Schiemann reaction, particularly with electron-deficient rings like pyridine. It arises from the reaction of the diazonium salt with water.

  • Anhydrous Conditions: It is absolutely critical to maintain strictly anhydrous conditions throughout the diazotization and decomposition steps. Any residual water can compete with the fluoride ion to react with the diazonium intermediate.

  • Purity of the Diazonium Salt: Ensure the isolated diazonium tetrafluoroborate salt is as pure and dry as possible before proceeding to the thermal decomposition. Washing the precipitate with a cold, anhydrous solvent like diethyl ether can help remove residual acid and water.

  • Decomposition Conditions: The thermal decomposition should be carried out in a high-boiling, inert solvent to ensure a uniform temperature and minimize charring. Some literature suggests that decomposition in non-polar solvents can improve yields.[5]

Q5: The decomposition of the diazonium salt is difficult to control and seems to be explosive. How can I perform this step safely?

A5: Diazonium salts are notoriously unstable and can decompose explosively, especially when dry and in larger quantities.[6]

  • Scale: Always perform this reaction on a small scale initially to assess its safety profile.

  • Controlled Heating: Heat the reaction mixture slowly and evenly. Using a sand bath or a well-controlled heating mantle is recommended.

  • Solvent: Performing the decomposition in a high-boiling inert solvent can help to moderate the reaction rate and dissipate heat.

  • Continuous Flow: For larger-scale synthesis, a continuous flow reactor can significantly improve safety by minimizing the amount of the hazardous diazonium intermediate present at any given time.[7][8]

Troubleshooting_Balz_Schiemann Start Low Yield in Balz-Schiemann Problem1 Presence of Hydroxy Byproduct? Start->Problem1 Solution1 Ensure Strictly Anhydrous Conditions Purify Diazonium Salt Problem1->Solution1 Yes Problem2 Uncontrolled/Explosive Decomposition? Problem1->Problem2 No Solution2 Work on Small Scale Controlled Heating Use High-Boiling Inert Solvent Problem2->Solution2 Yes Problem3 Incomplete Reaction? Problem2->Problem3 No Solution3 Optimize Decomposition Temperature and Time Ensure Complete Diazotization Problem3->Solution3 Yes

References

removal of unreacted 5-Fluoro-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification Strategies

Introduction

Welcome to the technical support guide for handling 5-Fluoro-6-methylnicotinic acid in synthetic workflows. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this fluorinated building block and encounter challenges in its removal post-reaction. As a substituted pyridine carboxylic acid, this compound is an acidic, polar compound whose properties can be strategically exploited for purification. This guide provides a series of question-driven protocols and troubleshooting advice to ensure the purity of your target compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete, but I still see the starting acid by TLC/LCMS. What is the most direct method to remove it?

The most robust and widely applicable method for removing acidic impurities like this compound is a liquid-liquid acid-base extraction.[1][2][3] This technique manipulates the solubility of the acid by converting it into its ionic salt form, which is highly soluble in aqueous solutions, while your likely neutral organic product remains in the organic phase.[1][4]

The fundamental principle involves reacting the acidic proton of the carboxylic acid with a base to form a salt. This salt, being ionic, preferentially partitions into the aqueous layer of a biphasic system (e.g., Dichloromethane/Water or Ethyl Acetate/Water).[2]

Q2: Which basic solution should I use for the extraction? Sodium Bicarbonate (NaHCO₃) or a stronger base like Sodium Hydroxide (NaOH)?

The choice of base is critical and depends on the stability of your desired product.

  • Use Saturated Sodium Bicarbonate (NaHCO₃) Solution if: Your product contains base-sensitive functional groups, such as esters or amides, which could be hydrolyzed by a strong base.[5] Sodium bicarbonate is a weak base and is generally sufficient to deprotonate a carboxylic acid without affecting sensitive moieties. A key indicator of the reaction is the evolution of CO₂ gas, which requires careful and frequent venting of the separatory funnel.[6][7]

  • Use Dilute Sodium Hydroxide (NaOH) Solution (e.g., 1M) if: Your product is robust and not susceptible to base-mediated degradation. NaOH is a stronger base and will ensure complete deprotonation of the nicotinic acid derivative. However, its higher basicity increases the risk of side reactions.

Comparative Summary of Basic Reagents:

ReagentFormulaStrengthUse Case & Key Considerations
Sodium BicarbonateNaHCO₃Weak BaseIdeal for base-sensitive products (e.g., esters). Reaction produces CO₂ gas; requires frequent venting of the separatory funnel to release pressure.[6][7]
Sodium CarbonateNa₂CO₃Moderate BaseStronger than bicarbonate, useful if the acid is stubborn. Still poses a risk to sensitive functional groups.
Sodium HydroxideNaOHStrong BaseHighly effective for acid removal. Use with caution; can cause hydrolysis of esters/amides or other side reactions.[5]
Q3: I performed a basic wash, but I'm observing an emulsion or a solid precipitate at the interface. What should I do?

Emulsions and precipitates are common issues during workup. Here’s how to troubleshoot them:

  • Emulsion Formation: This is often caused by fine particulate matter or amphiphilic molecules. To break an emulsion, add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer helps to force the separation of the layers. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Precipitate at Interface: This is typically the sodium salt of your carboxylic acid, which may have limited solubility if its concentration is too high. Dilute the mixture with more water and organic solvent to redissolve the salt. Alternatively, it could be your product crashing out if its solubility is poor in the chosen organic solvent. In this case, you may need to switch to a different solvent system.

Q4: When should I consider using chromatography instead of extraction?

While extraction is excellent for bulk removal, column chromatography is the method of choice in specific scenarios:

  • High Purity Requirements: When trace amounts of the acid must be removed for applications like final API purification.

  • Product with Acidic/Basic Properties: If your product also has acidic or basic functional groups, it may partition into the aqueous layer during extraction, leading to yield loss. Chromatography can separate compounds with subtle differences in polarity.

  • Complex Mixtures: If the reaction has multiple byproducts in addition to the unreacted starting material.

For purifying pyridine carboxylic acids and their derivatives, silica gel chromatography is standard.[8] Due to the acidic nature of this compound, it will have a strong affinity for the silica gel. A typical elution strategy would involve starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity to elute your less polar product first.

Q5: How can I monitor the success of the purification?

Analytical techniques are essential to confirm the absence of the starting material.

  • Thin-Layer Chromatography (TLC): A rapid and effective method. Spot the crude mixture, the purified product, and the starting material standard on the same plate. The absence of the starting material spot in your product lane indicates successful removal. Carboxylic acids often streak on silica TLC plates; adding a small amount of acetic acid to the mobile phase can improve the spot shape.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative results on purity. Isocratic or gradient methods using a C18 column are common for analyzing nicotinic acid derivatives.[9][10][11] A typical mobile phase could be a mixture of acetonitrile and water with a modifier like formic or acetic acid.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are definitive. The absence of characteristic peaks for this compound in the spectrum of your final product confirms its removal. ¹⁹F NMR is particularly powerful for tracking fluorine-containing molecules.[12]

Experimental Protocols & Workflows

Workflow 1: Purification Decision Logic

This diagram outlines the decision-making process for selecting a purification strategy.

Purification_Decision start Crude Reaction Mixture (Product + Unreacted Acid) product_stability Is the target product stable to strong base? start->product_stability extraction_bicarb Perform Liquid-Liquid Extraction with Saturated NaHCO₃ product_stability->extraction_bicarb No (Ester, etc.) extraction_naoh Perform Liquid-Liquid Extraction with Dilute (1M) NaOH product_stability->extraction_naoh Yes analysis Analyze Purity (TLC, LCMS, HPLC) extraction_bicarb->analysis extraction_naoh->analysis end_pure Product is Pure. Proceed to Solvent Removal & Final Isolation. analysis->end_pure Purity ≥ 99% consider_chrom Purity not sufficient. Consider secondary purification. analysis->consider_chrom Purity < 99% chromatography Perform Silica Gel Column Chromatography consider_chrom->chromatography end_pure2 Product is Pure. Proceed to Solvent Removal & Final Isolation. chromatography->end_pure2

Caption: Decision workflow for purification strategy.

Protocol 1: Acid Removal using Sodium Bicarbonate Wash

Objective: To remove unreacted this compound from a reaction mixture containing a base-sensitive neutral product.

Materials:

  • Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Separatory Funnel

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Beakers and Erlenmeyer flasks

Procedure:

  • Preparation: Ensure the crude reaction mixture is fully dissolved in an appropriate organic solvent. Transfer the solution to a separatory funnel of suitable size (the funnel should not be more than two-thirds full).

  • First Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.

  • Mixing & Venting (CRITICAL): Stopper the funnel, invert it gently, and immediately open the stopcock to release the pressure from the CO₂ gas evolved.[6][7] Close the stopcock and shake gently for 10-15 seconds, venting frequently. Vigorous shaking can lead to emulsions.

  • Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The bottom layer will be the organic phase if using a chlorinated solvent like Dichloromethane, while the top layer will be organic if using a less dense solvent like Ethyl Acetate.

  • Draining: Drain the aqueous layer (the layer containing the sodium 5-fluoro-6-methylnicotinate salt).

  • Repeat: Repeat the wash (steps 2-5) one or two more times to ensure complete removal of the acid.

  • Water Wash: Add a portion of deionized water to the organic layer and mix to remove any residual bicarbonate solution. Drain the aqueous layer.

  • Brine Wash: Add a portion of brine to the organic layer. This wash helps to break any minor emulsions and removes the bulk of the dissolved water from the organic phase. Drain the aqueous layer.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄, and swirl. If the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter the solution to remove the drying agent. The resulting filtrate contains your purified product in the organic solvent, which can now be removed by rotary evaporation.

Workflow 2: Mechanism of Acid-Base Extraction

This diagram illustrates the chemical principle behind the purification.

Extraction_Mechanism cluster_0 Step 1: Initial State (in Separatory Funnel) cluster_1 Step 2: After Shaking & Separation org_layer_before Organic Layer (e.g., Ethyl Acetate) Contains: - Neutral Product (P) - Unreacted Acid (HA) aq_layer_before Aqueous Layer (Saturated NaHCO₃) Contains: - Na⁺ - HCO₃⁻ org_layer_before->aq_layer_before reaction Chemical Transformation HA + NaHCO₃ → Na⁺A⁻ + H₂O + CO₂ (Water Soluble Salt) org_layer_before->reaction Addition & Mixing org_layer_after Organic Layer (Drained & Kept) Contains: - Purified Product (P) aq_layer_after Aqueous Layer (Drained & Discarded) Contains: - Sodium Salt (Na⁺A⁻) - H₂O + CO₂ org_layer_after->aq_layer_after

References

Technical Support Center: Scaling Up 5-Fluoro-6-methylnicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

5-Fluoro-6-methylnicotinic acid is a key building block in modern medicinal chemistry, serving as a vital intermediate in the synthesis of various pharmaceutical agents, particularly those targeting metabolic and neurological disorders.[1] As drug development programs advance from discovery to preclinical and clinical phases, the demand for this intermediate escalates from grams to kilograms. This transition, known as scale-up, is rarely a linear process and presents a unique set of challenges that can impact yield, purity, safety, and cost.[2]

This technical support center is designed for researchers, process chemists, and drug development professionals. It provides a comprehensive guide to navigating the complexities of scaling up this compound synthesis, offering field-proven troubleshooting advice and in-depth FAQs to address common issues encountered during this critical phase.

Part 1: Synthesis Route Overview

The industrial production of nicotinic acid derivatives often favors routes that utilize inexpensive, readily available starting materials and robust reaction conditions. While multiple synthetic pathways can yield this compound at the lab scale, the most viable route for scale-up is typically the oxidation of a suitable pyridine precursor, such as 5-fluoro-2-methyl-3-ethylpyridine. This approach is analogous to the established industrial synthesis of Methyl 6-methylnicotinate from 5-ethyl-2-methylpyridine.[3][4]

The core reaction involves the oxidation of the ethyl group to a carboxylic acid using strong oxidizing agents like nitric acid in the presence of sulfuric acid at elevated temperatures.[4]

Plausible Scale-Up Synthesis Route

cluster_diagnosis Diagnosis cluster_solution Solution start Low Yield Observed check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Verify Internal Temperature check_mixing->check_temp Mixing OK optimize_stirrer Optimize Stirrer Design/Speed check_mixing->optimize_stirrer Poor Mixing check_reagents Assess Reagent Purity & Stoichiometry check_temp->check_reagents Temp. OK adjust_heating Adjust Heating Mantle/Jacket Profile check_temp->adjust_heating Temp. Deviation reagent_analysis Analyze Reagent Purity (GC/KF) check_reagents->reagent_analysis Impurities Suspected install_baffles Install Baffles in Reactor optimize_stirrer->install_baffles use_probe Use Calibrated Internal Temperature Probe adjust_heating->use_probe

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Methods for 5-Fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this comprehensive guide on the analytical methodologies for 5-Fluoro-6-methylnicotinic acid (CAS 932705-78-7). As a key pharmaceutical intermediate and building block in medicinal chemistry, the robust and accurate analysis of this compound is paramount to ensure the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs).[1] This document provides an in-depth comparison of the primary analytical techniques, offering field-proven insights and detailed protocols for researchers, quality control analysts, and drug development professionals.

Our discussion will navigate the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), extending to the enhanced specificity and sensitivity offered by mass spectrometric detection (LC-MS and GC-MS). We will explore the causality behind experimental choices, from mobile phase selection in HPLC to the necessity of derivatization in GC, grounding our recommendations in fundamental chemical principles.

Part 1: Choosing the Right Analytical Tool: A Strategic Overview

The selection of an analytical method is dictated by the specific question you aim to answer. Are you assessing the bulk purity of a newly synthesized batch, or are you quantifying trace-level metabolites in a complex biological matrix? The logical workflow below guides this critical decision-making process.

Method_Selection start Analytical Goal for This compound goal_purity Purity Assessment & Assay (%w/w) start->goal_purity goal_trace Trace Quantification (e.g., metabolites, impurities) start->goal_trace method_hplcuv HPLC-UV goal_purity->method_hplcuv Primary Choice: Robust & Quantitative method_gc GC-FID/MS (with Derivatization) goal_purity->method_gc Alternative for Volatile Impurities decision_matrix Is the sample matrix complex (e.g., plasma, tissue)? goal_trace->decision_matrix method_lcms LC-MS/MS decision_matrix->method_hplcuv No (e.g., process stream) decision_matrix->method_lcms Yes

Caption: Method selection workflow for this compound analysis.

Part 2: In-Depth Method Comparison

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the analysis of non-volatile, polar pharmaceutical intermediates like this compound.[2][3][4] Its versatility, robustness, and quantitative accuracy make it the primary choice for purity testing and assay determination.

  • Principle of Separation: Reversed-phase chromatography is the most suitable mode. The analyte, being moderately polar due to the carboxylic acid and pyridine ring, will be retained on a non-polar stationary phase (like C18) and eluted with a polar mobile phase (typically a mixture of water/buffer and acetonitrile/methanol).

  • Expertise in Method Development:

    • Mobile Phase pH: The pKa of the carboxylic acid group is critical. Operating the mobile phase at a pH approximately 2 units below the pKa (e.g., pH 2.5-3.0) will keep the analyte in its neutral, protonated form. This is crucial for achieving good retention on a C18 column and ensuring sharp, symmetrical peak shapes. An acidic modifier like formic acid or phosphoric acid is essential.

    • Detection:

      • UV Detection: The aromatic pyridine ring of the molecule contains a chromophore, making it readily detectable by UV spectroscopy, typically around 260-270 nm. HPLC-UV is ideal for determining purity and for assay calculations against a reference standard.[5]

      • Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS/MS) provides unparalleled sensitivity and specificity.[5][6] This is the gold standard for detecting low-level impurities or quantifying the analyte in complex biological matrices where UV detection would be hampered by interferences.[7][8] Electrospray ionization (ESI) in either positive or negative mode would be effective.

Gas Chromatography (GC)

Direct analysis of this compound by GC is not feasible. The carboxylic acid group makes the molecule highly polar and non-volatile, leading to poor chromatographic performance and thermal decomposition in the hot GC inlet.[9][10]

  • The Necessity of Derivatization: To make the analyte suitable for GC, a chemical derivatization step is mandatory.[11][12] The goal is to replace the active hydrogen on the carboxylic acid with a non-polar group, thereby increasing volatility and thermal stability.

    • Common Derivatization Strategies:

      • Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form a methyl or ethyl ester.[12]

      • Silylation: Using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to replace the acidic proton with a trimethylsilyl (TMS) group.[10]

  • Causality Behind the Choice: While GC-MS can be a powerful tool, the requirement for an extra derivatization step adds complexity, time, and potential for analytical error. Therefore, GC is generally considered a secondary or specialized technique for this analyte, perhaps for analyzing specific volatile impurities that are not amenable to HPLC.

Part 3: Quantitative Performance Comparison

The following table summarizes the expected performance characteristics of the primary analytical methods. These values are based on typical performance for small aromatic carboxylic acids and serve as a benchmark for method validation.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Primary Application Purity, Assay, Content UniformityTrace Quantification, Metabolite IDVolatile Impurity Analysis
Typical Limit of Quantitation (LoQ) 0.1 - 1.0 µg/mL0.01 - 1.0 ng/mL1 - 10 ng/mL
Linearity (R²) > 0.999> 0.995> 0.995
Precision (%RSD) < 2%< 15%< 10%
Specificity Moderate to GoodExcellentExcellent
Throughput HighMediumMedium (due to sample prep)
Expertise Required IntermediateHighHigh

Part 4: Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol describes a self-validating system for determining the purity of this compound as a bulk substance.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Reagents and Sample Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same target concentration (100 µg/mL) in the Diluent.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • UV Detection: 265 nm.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

4. Data Analysis:

  • Determine the purity by area percent. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.

  • For assay, compare the peak area of the sample to that of the reference standard.

Protocol 2: LC-MS/MS Method for Trace Quantification in Human Plasma

This protocol is designed for drug development professionals needing to quantify the compound in a biological matrix, such as in pharmacokinetic studies.[6][13]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample (Spiked with Internal Standard) ppt Add 200 µL Acetonitrile (Protein Precipitation) plasma->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant inject Inject into LC-MS/MS supernatant->inject lc UPLC Separation (Fast Gradient on C18) inject->lc ms Tandem Mass Spectrometer (ESI-, MRM Mode) lc->ms

Caption: Sample preparation workflow for LC-MS/MS analysis in plasma.

1. Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer (TQMS) with an electrospray ionization (ESI) source.

2. Reagents and Sample Preparation:

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound. Prepare a stock solution in methanol.

  • Protein Precipitation Solvent: Acetonitrile containing 0.1% formic acid.

  • Procedure:

    • To 50 µL of plasma sample (or calibration standard/QC), add 10 µL of the IS working solution.

    • Add 200 µL of cold Protein Precipitation Solvent.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 g for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

3. UPLC Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A fast gradient, e.g., 5% to 95% B in 2 minutes.

4. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Negative (to deprotonate the carboxylic acid).

  • MRM Transitions:

    • Analyte: Determine the precursor ion (e.g., m/z 154.1 for [M-H]⁻) and a stable product ion.

    • Internal Standard: Determine corresponding precursor and product ions.

  • Optimize cone voltage and collision energy for maximum signal intensity.

5. Trustworthiness & Validation:

  • This protocol must be fully validated according to regulatory guidelines (e.g., ICH M10) for selectivity, accuracy, precision, recovery, matrix effects, and stability to ensure trustworthy results.[14] The stability of small molecules in biological matrices is a critical parameter that must be thoroughly evaluated.[15][16]

References

The Critical Role of NMR in Characterizing Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the NMR Spectroscopic Analysis of 5-Fluoro-6-methylnicotinic Acid: A Comparative Approach

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key intermediate in pharmaceutical research and development.[1] In the absence of publicly available, peer-reviewed spectral assignments for this specific molecule, this document serves as a predictive guide grounded in the fundamental principles of NMR spectroscopy and a comparative analysis of structurally related analogs. We will explore the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra, present a detailed protocol for experimental data acquisition, and compare the predicted data with known values for relevant alternatives to aid researchers in structural elucidation and purity assessment.

In drug discovery and medicinal chemistry, the precise structural confirmation of novel heterocyclic compounds is non-negotiable. Substituted pyridines are a cornerstone of many pharmaceuticals, and subtle changes in their substitution patterns can dramatically alter biological activity. NMR spectroscopy is the gold-standard, non-destructive technique for the unambiguous determination of molecular structure in solution. For a molecule like this compound, multi-nuclear NMR analysis (¹H, ¹³C, ¹⁹F) is essential not only to confirm the regiochemistry of the substituents but also to provide insights into the electronic environment of the pyridine ring.

Predicted NMR Spectral Data for this compound

The following predictions are based on established substituent chemical shift (SCS) effects in pyridine systems and analysis of empirical data from analogous compounds.[2] The electronic interplay between the electron-withdrawing carboxylic acid and fluorine atom, and the electron-donating methyl group, dictates the spectral landscape.[3]

Predicted ¹H NMR Spectrum

The pyridine ring of this compound contains two aromatic protons. Their chemical shifts and coupling patterns are highly informative.

  • H-2: This proton is situated between the nitrogen and the carboxylic acid group. It is expected to be the most downfield of the aromatic protons due to the deshielding effects of the adjacent nitrogen and the C-3 carboxyl group. It will appear as a doublet due to coupling with the fluorine atom four bonds away (⁴JHF).

  • H-4: This proton is ortho to the fluorine atom and meta to the carboxylic acid group. It will experience significant deshielding from the fluorine and will appear as a doublet due to a strong three-bond coupling to the fluorine atom (³JHF).

  • -CH₃: The methyl protons at the C-6 position are expected to appear as a doublet due to a four-bond coupling to the fluorine atom (⁴JHF). This is a characteristic feature of fluorine substitution adjacent to a methyl group on an aromatic ring.

  • -COOH: The carboxylic acid proton will likely appear as a broad singlet at a very downfield chemical shift (>12 ppm), especially in a hydrogen-bonding solvent like DMSO-d₆.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), which is a definitive diagnostic feature.

  • C-2, C-4, C-6: These protonated carbons can be assigned using an HSQC experiment.

  • C-3, C-5, C-1' (Carboxyl): These are quaternary carbons. C-5 will show a large ¹JCF coupling. C-3 and the carboxyl carbon can be definitively assigned using an HMBC experiment, which will show correlations to the ring protons.[3]

  • -CH₃: The methyl carbon will appear at a characteristic upfield shift.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent probe of the local electronic environment.[4][5]

  • The single fluorine atom at C-5 is expected to produce one signal in the ¹⁹F NMR spectrum.

  • This signal will be split into a multiplet due to couplings with H-4 (³JFH) and the methyl protons (⁴JFH). The magnitude of these coupling constants provides further structural confirmation.

Comparative NMR Data Analysis

To ground our predictions, we compare the expected chemical shifts for this compound with the experimentally determined data for key structural analogs: 6-methylnicotinic acid and 5-fluoronicotinic acid. This comparison highlights the incremental effects of the fluorine and methyl substituents.

CompoundNucleusPredicted/Experimental δ (ppm)Multiplicity & Key Couplings (J in Hz)
This compound H-2~8.9 - 9.1d, ⁴JHF ≈ 2-4 Hz
H-4~8.2 - 8.4d, ³JHF ≈ 8-10 Hz
CH₃~2.6 - 2.8d, ⁴JHF ≈ 3-5 Hz
6-Methylnicotinic Acid [6][7]H-2~9.0d, J ≈ 2.2 Hz
H-4~8.1dd, J ≈ 8.0, 2.2 Hz
H-5~7.3d, J ≈ 8.0 Hz
CH₃~2.6s
5-Fluoronicotinic Acid [8]H-2~8.9d, J ≈ 2.0 Hz
H-4~8.5m
H-6~8.7d, J ≈ 2.8 Hz

Table 1: Comparative ¹H NMR data. Predictions for the target compound are based on additive principles from the known spectra of its analogs in DMSO-d₆.

Experimental Protocol for Complete NMR Characterization

Acquiring high-quality, unambiguous data requires a systematic approach. This protocol outlines the steps for a comprehensive NMR analysis of this compound.

Sample Preparation
  • Solvent Choice: Use deuterated dimethyl sulfoxide (DMSO-d₆). Causality: The carboxylic acid moiety makes the compound polar. DMSO-d₆ is an excellent solvent for such molecules and its residual proton signal (~2.50 ppm) does not typically overlap with aromatic signals.[9] Importantly, it allows for the observation of the exchangeable carboxylic acid proton.

  • Concentration: Prepare a solution of ~10-15 mg of the compound in 0.6 mL of DMSO-d₆. Causality: This concentration provides a good signal-to-noise ratio for ¹H NMR within a few scans and allows for the acquisition of ¹³C and 2D spectra in a reasonable timeframe.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference (0.00 ppm) for both ¹H and ¹³C NMR.

NMR Data Acquisition Workflow

The following workflow ensures all necessary data is collected for full structural assignment.

Caption: Logical workflow for the complete NMR structural elucidation of this compound.

Key Spectrometer Parameters (400 MHz example)
  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 0-16 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16.

  • ¹³C{¹H} NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30). Use DEPT-135 to differentiate CH, CH₂, and CH₃ signals.

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • ¹⁹F NMR:

    • Pulse Program: Standard single pulse (zgfl).

    • Spectral Width: A wide range, e.g., +50 to -200 ppm, centered around an estimated value for fluoropyridines (~-110 to -130 ppm).[10]

    • Number of Scans: 64-128.

  • 2D Experiments (COSY, HSQC, HMBC):

    • Use standard, gradient-enhanced pulse programs (e.g., cosygpqf, hsqcedetgpsisp2.3, hmbcgpndqf).[3]

    • Optimize spectral widths in both dimensions to cover all relevant signals.

    • Acquire sufficient increments (e.g., 256 in F1) and scans per increment (e.g., 2-8 for HSQC, 8-16 for HMBC) to achieve good resolution and signal-to-noise.

Structural Confirmation and Data Interpretation

The combination of 1D and 2D NMR data provides a self-validating system for structure confirmation.

Caption: Key predicted NMR spin-spin couplings for this compound.

  • ¹H-¹H COSY: This experiment will confirm the absence of any H-H couplings between the two aromatic protons, as they are separated by five bonds (H-2 and H-4).

  • ¹H-¹³C HSQC: This directly correlates H-2, H-4, and the methyl protons to their attached carbons (C-2, C-4, and the methyl carbon).

  • ¹H-¹³C HMBC: This is the keystone experiment. It will reveal multi-bond correlations that lock in the entire structure:

    • The H-2 proton should show correlations to C-3, C-4, and C-6.

    • The H-4 proton should show correlations to C-2, C-3, C-5, and C-6.

    • The methyl protons should show correlations to C-5 and C-6, and potentially C-1'.

    • These correlations unambiguously place the substituents at their respective positions.

Conclusion

References

A Senior Application Scientist's Guide to the Biological Activity of 5-Fluoro-6-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of Fluorinated Nicotinic Acids in Drug Discovery

For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone of medicinal chemistry. Within this class, nicotinic acid (Vitamin B3) and its derivatives have a long-standing history of therapeutic applications. The strategic introduction of fluorine atoms into organic molecules is a well-established method for modulating their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. The compound 5-fluoro-6-methylnicotinic acid, therefore, represents a promising starting point for the development of novel therapeutic agents. This guide provides a comparative framework for assessing the biological activities of its derivatives, drawing upon established methodologies and structure-activity relationship (SAR) principles from closely related compound series. While a comprehensive head-to-head comparison of a full series of this compound derivatives is not yet extensively documented in a single body of work, this guide will synthesize available data from analogous structures to provide a predictive and practical framework for their evaluation.

Comparative Biological Activities: A Multifaceted Potential

Derivatives of the this compound core can be readily synthesized to include a variety of functional groups, such as esters, amides, and hydrazones. Each of these modifications can significantly influence the resulting biological activity. Based on the broader class of nicotinic acid and fluorinated heterocyclic derivatives, we can anticipate potential activities in several key therapeutic areas: anticancer, anti-inflammatory, and antimicrobial.

Anticancer Activity: Targeting Proliferation and Angiogenesis

The incorporation of a fluorine atom into a heterocyclic ring is a common strategy in the design of anticancer agents. This is due to fluorine's ability to alter electronic properties and metabolic stability. Nicotinic acid derivatives have also shown promise as cytotoxic agents. For instance, certain novel nicotinic acid-based compounds have demonstrated significant cytotoxic potential against various cancer cell lines, with some exhibiting efficacy comparable to established chemotherapeutics like doxorubicin.[1][2]

One plausible mechanism of action for these compounds is the inhibition of key signaling pathways involved in tumor growth and vascularization, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway.[2] Inhibition of VEGFR-2 can stifle angiogenesis, a critical process for tumor survival and metastasis.

Hypothetical Comparative Cytotoxicity Data

To illustrate the potential of this class of compounds, the following table presents hypothetical IC50 values for a series of this compound derivatives against common cancer cell lines. These values are extrapolated from studies on structurally related nicotinic acid analogs and fluorinated heterocycles.[1][3][4]

Compound IDDerivative TypeR GroupHCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)
FNMA-1 Amide-NH-C₆H₅15.221.818.5
FNMA-2 Amide-NH-(4-Cl-C₆H₄)8.912.59.7
FNMA-3 Ester-O-CH₂CH₃> 50> 50> 50
FNMA-4 Hydrazone-NH-N=CH-C₆H₅11.416.213.1
FNMA-5 Hydrazone-NH-N=CH-(4-NO₂-C₆H₄)5.17.86.3
Doxorubicin Reference-0.81.20.9

Structure-Activity Relationship (SAR) Insights

Based on the hypothetical data and literature on related compounds, we can infer the following SAR trends:

  • Amide and Hydrazone derivatives appear to be more potent than the corresponding esters, suggesting that the hydrogen bonding capabilities of the -NH- linker are important for activity.

  • Electron-withdrawing groups on the appended aromatic ring (e.g., -Cl, -NO₂) seem to enhance cytotoxic activity. This is a common trend observed in many anticancer compounds.

  • The 5-fluoro and 6-methyl substitutions on the pyridine ring are likely crucial for the overall activity profile, potentially by influencing the molecule's conformation and metabolic stability.

Anti-inflammatory Activity: Modulating Inflammatory Mediators

Nicotinic acid itself is known to possess anti-inflammatory properties.[5][6][7][8][9] Derivatives of nicotinic acid have been synthesized and shown to inhibit the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in cellular assays.[5][7]

The mechanism often involves the inhibition of enzymes like cyclooxygenase-2 (COX-2), a key player in the inflammatory cascade.[5][9]

Hypothetical Comparative Anti-inflammatory Data

The following table illustrates the potential anti-inflammatory activity of this compound derivatives in a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Compound IDDerivative TypeR GroupNO Inhibition (%) at 10 µMTNF-α Inhibition (%) at 10 µM
FNMA-6 Ester-O-CH₂-C₆H₅45.338.1
FNMA-7 Ester-O-CH₂-(4-F-C₆H₄)58.751.2
FNMA-8 Amide-NH-CH₂-C₆H₅35.129.8
Ibuprofen Reference-65.259.5

Structure-Activity Relationship (SAR) Insights

From this hypothetical data, we can postulate that:

  • Ester derivatives may exhibit better anti-inflammatory activity than amides in this scaffold.

  • The presence of a fluorine atom on the appended phenyl ring could enhance the anti-inflammatory effect, possibly due to increased binding affinity with the target enzyme.

Antimicrobial Activity: A New Frontier for Nicotinic Acids

Hydrazide-hydrazone derivatives of various carboxylic acids, including nicotinic acid, have demonstrated promising antibacterial and antifungal activities.[10][11][12][13] The antimicrobial efficacy of these compounds is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with key enzymatic pathways.

Hypothetical Comparative Antimicrobial Data

The following table summarizes the potential antimicrobial activity of this compound hydrazone derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDR Group in HydrazoneS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
FNMH-1 -C₆H₅64128>256
FNMH-2 -(4-OH-C₆H₄)3264128
FNMH-3 -(5-NO₂-furan)81632
Ciprofloxacin Reference10.5-
Fluconazole Reference--2

Structure-Activity Relationship (SAR) Insights

Based on studies of similar hydrazone derivatives[11][12][14][15], we can predict that:

  • The presence of a heterocyclic ring , such as a nitrofuran, in the R group can significantly enhance antimicrobial activity.

  • Substituents on the aromatic ring that can participate in hydrogen bonding, like a hydroxyl group, may improve activity.

Experimental Protocols: A Guide to Evaluation

To enable researchers to validate these hypotheses and further explore the potential of this compound derivatives, this section provides detailed, step-by-step protocols for their synthesis and biological evaluation.

General Synthetic Pathway

The synthesis of various derivatives of this compound can be achieved through standard organic chemistry transformations. A generalized synthetic scheme is presented below.

G cluster_0 Synthesis of Derivatives Start This compound AcidChloride Acid Chloride (SOCl₂ or (COCl)₂) Start->AcidChloride Activation Ester Ester Derivatives (R-OH, H⁺) Start->Ester Esterification Amide Amide Derivatives (R-NH₂) AcidChloride->Amide Amidation Hydrazide Hydrazide (NH₂NH₂·H₂O) AcidChloride->Hydrazide Hydrazinolysis Hydrazone Hydrazone Derivatives (R-CHO) Hydrazide->Hydrazone Condensation

A generalized synthetic pathway to the target compounds.

Detailed Protocol: Synthesis of Amide Derivative (e.g., FNMA-1)

  • Acid Chloride Formation: To a solution of this compound (1 mmol) in anhydrous dichloromethane (10 mL), add oxalyl chloride (1.2 mmol) dropwise at 0 °C. Add a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous dichloromethane (10 mL) and cool to 0 °C.

  • Add a solution of aniline (1.1 mmol) and triethylamine (1.5 mmol) in dichloromethane (5 mL) dropwise.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired amide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from established methods for assessing the cytotoxicity of novel compounds.[1]

G cluster_1 MTT Assay Workflow CellSeeding Seed cancer cells in a 96-well plate CompoundTreatment Treat cells with various concentrations of derivatives CellSeeding->CompoundTreatment Incubation Incubate for 48-72 hours CompoundTreatment->Incubation MTTAddition Add MTT reagent to each well Incubation->MTTAddition FormazanFormation Incubate for 4 hours (Formazan formation) MTTAddition->FormazanFormation Solubilization Add solubilizing agent (e.g., DMSO) FormazanFormation->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance IC50 Calculate IC50 values Absorbance->IC50

Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. This guide provides a foundational framework for the systematic evaluation of its derivatives. By synthesizing a library of amides, esters, and hydrazones and evaluating them in the described biological assays, researchers can establish a comprehensive structure-activity relationship for this exciting class of compounds. Future work should focus on elucidating the precise molecular mechanisms of action of the most potent derivatives and optimizing their pharmacokinetic properties for in vivo studies. The insights gained from such investigations will be invaluable for the rational design of the next generation of drugs based on the fluorinated nicotinic acid core.

References

Safety Operating Guide

Definitive Guide to Personal Protective Equipment (PPE) for Handling 5-Fluoro-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of 5-Fluoro-6-methylnicotinic acid, a crucial intermediate in pharmaceutical and agrochemical research.[1] As a substituted nicotinic acid derivative, its handling requires a comprehensive understanding of its potential hazards and the corresponding protective measures. This document moves beyond a simple checklist, offering a procedural and causal framework to ensure the safety of all laboratory personnel. The protocols outlined herein are designed to be self-validating, fostering a culture of safety and scientific integrity.

Hazard Assessment: Understanding the Risks

  • Skin Irritation (Category 2) [2][3][4]

  • Serious Eye Irritation (Category 2/2A) [2][3][4][5]

  • May cause respiratory irritation (STOT SE 3) [3][4]

Given these classifications, it is prudent to handle this compound as a compound with similar hazardous properties. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.[2]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE approach is essential to mitigate the identified risks. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.

Protection Type Specific PPE Standard Rationale
Hand Protection Nitrile or Neoprene GlovesEN 374Prevents skin irritation upon contact.[6]
Eye Protection Chemical Safety GogglesEN 166Protects against dust particles and potential splashes causing serious eye irritation.[3][4]
Body Protection Laboratory CoatN/AProvides a barrier against accidental spills and contamination of personal clothing.[6]
Respiratory Protection N95 or FFP2 RespiratorNIOSH (US) or EN 149 (EU)Recommended when handling powders outside of a fume hood to prevent respiratory tract irritation.[7]

Detailed PPE Selection and Usage Protocols

Hand Protection

Rationale: Substituted nicotinic acids are known skin irritants.[8] Proper glove selection and usage are the first line of defense.

Protocol:

  • Glove Selection: Chemically resistant nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[6][7]

  • Donning: Wash and dry hands thoroughly before putting on gloves.

  • Doffing: To prevent cross-contamination, use a proper removal technique (glove-to-glove and skin-to-skin).[6][7]

  • Disposal: Dispose of contaminated gloves in a designated hazardous waste container immediately after use.[6][7]

Eye and Face Protection

Rationale: The solid, powdered form of this chemical poses a significant risk of causing serious eye irritation if it becomes airborne.[2][3]

Protocol:

  • Primary Protection: Always wear chemical safety goggles that provide a complete seal around the eyes.[3][4]

  • Secondary Protection: When there is a higher risk of splashing or aerosol generation, a face shield should be worn in addition to safety goggles.[8][9]

Body Protection

Rationale: A laboratory coat prevents the contamination of personal clothing and minimizes skin exposure.[6]

Protocol:

  • Selection: A clean, buttoned laboratory coat made of a suitable material should be worn at all times in the laboratory.

  • Maintenance: Remove the lab coat before leaving the laboratory to prevent the spread of contaminants. Launder lab coats separately from personal clothing.[10]

Respiratory Protection

Rationale: As a fine powder, this compound can easily become airborne and cause respiratory irritation.[3]

Protocol:

  • Engineering Controls: The primary method for controlling inhalation hazards is to handle the chemical within a certified chemical fume hood.

  • Respirator Use: If handling outside of a fume hood is unavoidable, a NIOSH-approved N95 or an EU standard FFP2 particle respirator is necessary.[7] For larger spills or in poorly ventilated areas, a higher level of respiratory protection may be required.[4][7]

Procedural Workflows

PPE Donning and Doffing Sequence

The order of putting on and taking off PPE is critical to prevent contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if needed) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator (if needed) f3->f4

Caption: PPE Donning and Doffing Workflow.

Spill Response and Waste Disposal

In the event of a spill, it is crucial to follow a pre-determined plan to ensure safety and minimize environmental contamination.

Spill Cleanup Protocol:

  • Evacuate non-essential personnel from the area.[10]

  • Wear appropriate PPE, including respiratory protection.[10]

  • Carefully sweep up the solid material to avoid generating dust.[2][6][7]

  • Place the spilled material into a suitable, labeled container for hazardous waste disposal.[6][7][10]

  • Clean the spill area with soap and water.[2][4]

Waste Disposal Workflow:

Waste_Disposal start Contaminated Material (Gloves, Wipes, Spilled Chemical) collect Collect in a Designated, Labeled Hazardous Waste Container start->collect store Store in a Secure, Well-Ventilated Area collect->store dispose Dispose via Licensed Professional Waste Disposal Service store->dispose

Caption: Hazardous Waste Disposal Workflow.

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][3][4][7]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[2][4][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4][7]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician immediately.[2][3][7]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate personal protective equipment. By adhering to the detailed protocols and understanding the rationale behind them, researchers can significantly mitigate the risks associated with this compound. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet for any chemical before beginning work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-6-methylnicotinic acid
Reactant of Route 2
5-Fluoro-6-methylnicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.